molecular formula C30H50O2 B213094 Cholesteryl propionate CAS No. 633-31-8

Cholesteryl propionate

Número de catálogo: B213094
Número CAS: 633-31-8
Peso molecular: 442.7 g/mol
Clave InChI: CCORPVHYPHHRKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesteryl propionate, also known as this compound, is a useful research compound. Its molecular formula is C30H50O2 and its molecular weight is 442.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226871. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCORPVHYPHHRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862327
Record name Cholest-5-en-3-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-31-8
Record name Cholesteryl propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-propanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3β-yl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Propionate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl propionate (B1217596), a cholesterol ester, is a versatile organic compound with significant applications in the fields of liquid crystal technology and advanced drug delivery systems. Its unique thermochromic properties and biocompatibility make it a subject of interest for materials scientists and pharmaceutical researchers alike. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of cholesteryl propionate, with a focus on its applications in research and development.

Chemical Structure and Identification

This compound is an ester derivative of cholesterol, where the hydroxyl group at the 3-beta position of the steroid nucleus is esterified with propionic acid.

Molecular Structure:

The fundamental structure consists of the rigid, tetracyclic steroid core of cholesterol linked to a flexible propionyl group. This combination of a rigid core and a flexible chain is crucial for its liquid crystalline properties.

IUPAC Name: (3β)-Cholest-5-en-3-yl propanoate[1]

Synonyms: Cholesterol propionate, Cholest-5-en-3-yl propionate, Cholesteryl n-propionate[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 633-31-8[2][3]
Molecular Formula C30H50O2[2][3]
Molecular Weight 442.72 g/mol [2][4]
InChI Key CCORPVHYPHHRKB-NXUCFJMCSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are key to its applications, particularly its behavior as a liquid crystal.

Table 2: Physicochemical Data

PropertyValue
Appearance White crystalline powder[5]
Melting Point 97-100 °C[2][4][5]
Boiling Point 493.26 °C (estimate)[2][5]
Density 0.9882 g/cm³ (estimate)[2][5]
Solubility Insoluble in water; soluble in organic solvents like chloroform.
Refractive Index -40 ° (C=2, CHCl3)[2][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cholesteryl esters is the esterification of cholesterol with the corresponding acid anhydride (B1165640) or acyl chloride.[6]

Materials:

Procedure:

  • Dissolve cholesterol in dry dichloromethane in a round-bottom flask.

  • Add a catalytic amount of DMAP or 4-pyrrolidinopyridine to the solution.

  • Add a stoichiometric excess of propionic anhydride to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7]

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or acetone).

  • Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton on carbon #3 of the cholesterol backbone is a key signal to observe for confirming esterification.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The appearance of a strong carbonyl (C=O) stretch and the disappearance of the hydroxyl (O-H) stretch from cholesterol confirm the formation of the ester.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3][8]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures, which is particularly important for liquid crystal characterization.[9]

Applications

Liquid Crystals

This compound is a well-known thermochromic liquid crystal, meaning it changes color with temperature. This property arises from the helical arrangement of the molecules in the cholesteric (chiral nematic) phase. The pitch of this helix is temperature-dependent, leading to the reflection of different wavelengths of light at different temperatures. This makes it useful in applications such as:

  • Temperature sensors

  • Mood rings and novelty thermometers

  • Educational demonstrations of liquid crystal phases

Drug Delivery Systems

The amphiphilic nature of cholesterol and its derivatives, including this compound, makes them valuable components in drug delivery systems.[10][11] Cholesterol is a key component in lipid-based drug delivery systems (LBDDS) where it provides structural support and stability.[10] They can be incorporated into:

  • Liposomes: As a component of the lipid bilayer, this compound can modulate membrane fluidity and stability, influencing the release profile of encapsulated drugs.

  • Nanoparticles: It can be used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading and stability.[12]

Visualizations

Cholesteryl_Propionate_Properties cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_applications Key Applications Structure Cholesterol Backbone + Propionate Ester MeltingPoint Melting Point (97-100 °C) Structure->MeltingPoint Solubility Soluble in Organic Solvents Structure->Solubility LiquidCrystals Liquid Crystals (Thermochromic) MeltingPoint->LiquidCrystals Enables Phase Transitions Appearance White Crystalline Solid DrugDelivery Drug Delivery (Liposomes, Nanoparticles) Solubility->DrugDelivery Formulation in Lipid Systems Synthesis_Workflow Reactants Cholesterol + Propionic Anhydride Reaction Esterification in Dichloromethane (DMAP catalyst) Reactants->Reaction Workup Aqueous Wash (Acid, Base, Brine) Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, FTIR, MS, DSC) Product->Characterization

References

An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Propionate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cholesteryl propionate (B1217596), a crucial cholesterol ester for various research applications. The document details experimental protocols, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility in the laboratory setting.

Introduction

Cholesteryl propionate is an ester of cholesterol and propionic acid with the chemical formula C30H50O2 and a molecular weight of approximately 442.72 g/mol .[1] It is a key compound in the study of liquid crystals and has applications in the development of drug delivery systems and other biomaterials. This guide outlines a reliable method for its synthesis and subsequent purification to achieve the high purity required for research purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with a propionylating agent, such as propionyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of cholesterol attacks the electrophilic carbonyl carbon of propionyl chloride.

Experimental Protocol: Esterification of Cholesterol

This protocol is adapted from established methods for the synthesis of cholesteryl esters.[2][3][4]

Materials:

  • Cholesterol (C27H46O)

  • Propionyl chloride (C3H5ClO)

  • Anhydrous pyridine (B92270) or other suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cholesterol (1 equivalent) in a minimal amount of anhydrous solvent.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) to the stirring solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Reaction: Heat the reaction mixture to a gentle reflux (the specific temperature will depend on the solvent used) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution to remove excess pyridine, followed by saturated NaHCO3 solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol (B145695), acetone, ethyl acetate (B1210297), or a mixture such as ethanol/water or acetone/water)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6] Ethanol or a mixture of ethanol and water is often a good starting point for cholesteryl esters.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent. The melting point of pure this compound is reported to be in the range of 97-100 °C.

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Technique Parameter Expected Result
Melting Point Melting Range97-100 °C
Thin Layer Chromatography (TLC) Retention Factor (Rf)A single spot with a higher Rf value than cholesterol, indicating a less polar compound. The exact Rf will depend on the solvent system used (e.g., hexane:ethyl acetate).[7][8][9][10][11]
¹³C NMR Spectroscopy Chemical ShiftsCharacteristic peaks for the cholesterol backbone and the propionate ester group. A known spectrum for this compound can be used for comparison.[12]
¹H NMR Spectroscopy Chemical Shifts & IntegrationSignals corresponding to the cholesterol and propionate protons. The integration of the signals should be consistent with the number of protons in the molecule.[13][14][15][16]
Mass Spectrometry (MS) Molecular Ion PeakAn m/z value corresponding to the molecular weight of this compound (442.72 g/mol ).[17][18][19][20][21]

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Start Start: Cholesterol & Propionyl Chloride Reaction Esterification Reaction (Pyridine, Solvent, Heat) Start->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Drying Drying Organic Layer (MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct

Caption: Workflow for the synthesis of this compound.

PurificationWorkflow cluster_purification Purification Start Crude Product Dissolution Dissolution in Hot Solvent Start->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Workflow for the purification of this compound.

Conclusion

This guide provides a detailed and practical framework for the successful synthesis and purification of high-purity this compound for research purposes. By following the outlined protocols and utilizing the suggested characterization techniques, researchers can confidently produce and verify the quality of this important cholesterol ester for their scientific investigations.

References

Cholesteryl Propionate (CAS 633-31-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Characterization, and Experimental Protocols for Cholesteryl Propionate (B1217596).

This technical guide provides a comprehensive overview of Cholesteryl propionate (CAS 633-31-8), a cholesterol ester of significant interest in materials science and biochemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's core characteristics, presents quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and analysis, and visualizes key workflows.

Physicochemical Properties

This compound, also known as cholest-5-en-3-yl propanoate, is a white crystalline powder.[1][2][3] It is a derivative of cholesterol, a ubiquitous sterol in animal tissues, where the hydroxyl group at the 3-beta position is esterified with propionic acid.[4] This modification significantly alters the molecule's polarity and contributes to its notable thermotropic liquid crystalline behavior.[5][6]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 633-31-8[1]
Molecular Formula C₃₀H₅₀O₂[7][8][9]
Molecular Weight 442.72 g/mol [1][7][8]
Appearance White to almost-white powder/crystal[2][3]
Melting Point 97-100 °C[1][7][9]
Boiling Point 493.26 °C (rough estimate)[7][9]
Density 0.9882 g/cm³ (rough estimate)[7][9]
Flash Point 256.6 °C[9]
Storage Condition 2-8 °C[9]
Table 2: Computed Chemical Properties of this compound
PropertyValueSource(s)
XLogP3 9.6[8]
Refractive Index -40 ° (C=2, CHCl₃)[3][9]
Vapor Pressure 2.37E-10 mmHg at 25°C[9]
LogP (estimated) 11.051[3]
Log of Water Solubility (log₁₀WS) -8.85 (estimated)[10]
Octanol/Water Partition Coefficient (logPₒ/w) 8.350 (estimated)[10]

Experimental Protocols and Characterization

The synthesis and characterization of this compound involve standard organic chemistry techniques and modern analytical methods. Purity is often established using chromatographic and spectroscopic methods.[11]

Synthesis Protocol (Representative Method)

Cholesteryl esters like this compound can be synthesized via esterification of cholesterol. A common method involves the reaction of cholesterol with an activated form of propionic acid, such as propionyl chloride or propionic anhydride, in the presence of a base catalyst.

Objective: To synthesize this compound from cholesterol.

Materials:

  • Cholesterol

  • Propionyl chloride (or propionic anhydride)

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol (B129727) or ethanol (B145695) for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol in the anhydrous solvent.

  • Addition of Base: Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath.

  • Esterification: Slowly add propionyl chloride dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by Thin Layer Chromatography - TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to yield pure this compound crystals.

  • Confirmation: Confirm the product's identity and purity using techniques like NMR, IR spectroscopy, and mass spectrometry.

Analytical Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. This typically involves a combination of spectroscopic and chromatographic techniques.[12][13]

Workflow for Characterization of this compound

G Fig. 1: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Reactants Cholesterol + Propionyl Chloride Reaction Esterification Reaction (Base Catalyst) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure TLC TLC (Purity Check) Pure->TLC NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS IR IR Spectroscopy (Functional Groups) Pure->IR DSC DSC Analysis (Thermal Transitions) Pure->DSC

Caption: General Workflow for Synthesis and Characterization.

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[14] Key signals in ¹H NMR would include the characteristic steroid backbone protons, the triplet and quartet of the propionyl ethyl group, and a downfield shift of the proton at the C3 position of cholesterol upon esterification.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (442.72 g/mol ).[15] Techniques like Electrospray Ionization (ESI-MS/MS) can be employed, where cholesteryl esters typically form ammonium (B1175870) adducts and produce a characteristic fragment ion at m/z 369 upon collision-induced fragmentation.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[18] The presence of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹ and the absence of the broad O-H stretching band from cholesterol (around 3400 cm⁻¹) confirm the ester formation.[11]

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): As a thermotropic liquid crystal, this compound exhibits phase transitions at specific temperatures.[6] DSC is used to determine the temperatures and enthalpies of these transitions, such as the transition from a solid crystal to a cholesteric liquid crystal phase and finally to an isotropic liquid phase.[19]

Biological and Materials Science Context

While primarily known for its liquid crystal properties, this compound also exists within the broader biochemical context of cholesterol metabolism. Cholesterol esters are the primary form for cholesterol storage and transport within the body.[4] The synthesis of these esters is catalyzed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT).[20]

Propionate itself, as a short-chain fatty acid, has been studied for its effects on lipid synthesis. Research indicates that propionate can act as an inhibitor of fatty acid and, to a lesser extent, cholesterol synthesis in rat hepatocytes, particularly when acetate (B1210297) is the primary source of acetyl-CoA.[21] However, its direct effect in human liver cells appears to be less potent.[22]

Signaling Context: Propionate's Influence on Lipid Synthesis

G Fig. 2: Simplified Pathway of Propionate's Influence Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis HMGCoA->Cholesterol_Synth Propionate Propionate Propionate->Cholesterol_Synth Inhibits (lesser extent) Propionate->FattyAcid_Synth Inhibits

Caption: Simplified Pathway of Propionate's Influence.

In materials science, the chiral nature of the cholesterol moiety in this compound induces a helical superstructure, forming a cholesteric (or chiral nematic) liquid crystal phase.[6][23] This phase is characterized by its unique optical properties, including selective reflection of light, which makes these materials valuable for applications in temperature sensors, optical devices, and smart textiles.[5][24]

References

Solubility of Cholesteryl Propionate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cholesteryl propionate (B1217596) in organic solvents. Due to a lack of extensive quantitative data for cholesteryl propionate in publicly available literature, this guide also includes detailed solubility information for its parent compound, cholesterol, to serve as a valuable reference point. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visual representation of the experimental workflow.

Quantitative Solubility Data

Extensive searches of scientific literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Qualitative assessments indicate that this compound is soluble in chloroform.

To provide a relevant benchmark for researchers, the following table summarizes the quantitative solubility of the parent compound, cholesterol, in various organic solvents. This data can offer insights into the types of solvents that are likely to be effective for dissolving this compound.

Table 1: Solubility of Cholesterol in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Chloroform202.8
Ether202.8
Pyridine201.5
Ethanol (96%)201.29
Ethanol (96%)8028
AcetoneNot SpecifiedSoluble
DioxaneNot SpecifiedSoluble
Ethyl AcetateNot SpecifiedSoluble
BenzeneNot SpecifiedSoluble
Petroleum EtherNot SpecifiedSoluble
WaterNot Specified<0.0005

Note: The solubility of cholesterol can be influenced by its crystalline form. The data presented is a compilation from various sources and should be considered as a guideline.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath or incubator

  • Isothermal shaker

  • Vials with screw caps

  • Filtration unit (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

  • Oven

  • Desiccator

  • Volumetric flasks

  • Pipettes

  • Spatula

  • This compound (or other solid solute)

  • Organic solvent of interest

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility, but enough solid should be added to ensure that undissolved solid remains at equilibrium.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an isothermal shaker set to the desired temperature.

    • Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, carefully remove the vial from the shaker, ensuring the temperature is maintained.

    • Allow the undissolved solid to settle to the bottom of the vial.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and above the boiling point of the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

      • Solubility ( g/100 mL): (Mass of solute / Volume of supernatant taken) * 100

      • Solubility (mol/L): (Mass of solute / Molar mass of solute) / (Volume of supernatant taken in L)

Safety Precautions:

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

G Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Molecular weight and formula of cholesteryl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological relevance of cholesteryl propionate (B1217596), a significant cholesteryl ester. This document details its molecular characteristics, thermal behavior, and potential involvement in biological pathways, offering valuable insights for its application in research and drug development.

Core Molecular and Physical Properties

Cholesteryl propionate is an ester derivative of cholesterol, a ubiquitous and essential sterol in mammalian cell membranes. The addition of the propionate group modifies its physical properties, leading to its classification as a liquid crystal.

PropertyValueReference
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol
CAS Number 633-31-8
Melting Point 97-100 °C
Boiling Point 493.26 °C (estimate)
Density 0.9882 g/cm³ (estimate)

Thermal Transitions and Liquid Crystalline Behavior

Differential Scanning Calorimetry (DSC) has been instrumental in characterizing the thermotropic liquid crystalline behavior of this compound. These studies reveal distinct phase transitions upon heating and cooling.

Transition (Heating, 2.5 °C/min)Temperature (°C)
Solid to Cholesteric86.3
Cholesteric to Isotropic90.0
Transition (Cooling, 2.5 °C/min)Temperature (°C)
Isotropic to Cholesteric80.5
Cholesteric to Smectic-I69.6
Smectic-I to Smectic-II61.5

These phase transitions are a hallmark of thermotropic liquid crystals, where the material exhibits intermediate phases (mesophases) between the solid and isotropic liquid states. The cholesteric phase, also known as the chiral nematic phase, is characterized by a helical arrangement of molecules. The smectic phases are more ordered, with molecules arranged in layers.[1]

Experimental Protocols

General Synthesis of Cholesteryl Esters

While a specific protocol for this compound is not detailed in the provided literature, a general method for the synthesis of cholesteryl esters can be adapted. One common approach involves the cross-coupling of cholesterol with an appropriate acyl chloride.[2][3]

Materials:

  • Cholesterol

  • Propionyl chloride

  • A suitable base (e.g., sodium tert-butoxide)

  • A palladium catalyst (e.g., PdCl₂(dᵗbpf))

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Ethyl ether for filtration

  • Celite

Procedure:

  • To a clean, dry reaction vial, add cholesterol, sodium tert-butoxide, and the palladium catalyst.

  • Add 1,4-dioxane (B91453) to the vial via syringe.

  • Add propionyl chloride to the reaction mixture.

  • Seal the vial and irradiate in a microwave reactor at a specified temperature (e.g., 100 °C) for a set time (e.g., 2 hours).[2]

  • After cooling, filter the reaction mixture through a celite bed in a sintered funnel, washing with ethyl ether.

  • The filtrate containing the this compound can then be concentrated under reduced pressure.

  • Further purification can be achieved through recrystallization or chromatography.

Analysis and Purification

A variety of analytical techniques can be employed for the characterization and purification of this compound and other lipids.

Methods for Lipid Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization for volatile lipids.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying a wide range of lipid species.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[4][5]

Purification of Lipid Particles: A common method for purifying lipid particles from biological samples is ultracentrifugation.[6]

General Ultracentrifugation Protocol:

  • Mix the plasma sample with a density gradient medium (e.g., Optiprep).

  • Centrifuge at high speed (e.g., 543,000 x g) for several hours at a controlled temperature (e.g., 16 °C).

  • Collect fractions from the top of the gradient.

  • Analyze the fractions for cholesterol content using a suitable assay kit.[6]

Biological Significance and Potential Applications

While direct signaling pathways involving this compound are not extensively documented, the roles of its constituent parts—cholesterol and propionate—are well-established. Propionate, a short-chain fatty acid produced by gut microbiota, has been shown to influence cholesterol metabolism.[7][8] Cholesterol and its derivatives are also crucial in drug delivery systems.[9][10][11][12]

The following diagram illustrates a potential workflow for investigating the biological effects of this compound, drawing on its known properties and the biological activities of its components.

G cluster_synthesis Synthesis & Characterization cluster_formulation Drug Delivery Formulation cluster_bioactivity Biological Activity Assessment synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification analysis Structural Analysis (NMR, MS) purification->analysis formulation Formulation into Lipid Nanoparticles analysis->formulation drug_loading Encapsulation of Therapeutic Agent formulation->drug_loading characterization Particle Size & Stability Analysis drug_loading->characterization cell_culture In Vitro Cell Culture (e.g., Hepatocytes, Macrophages) characterization->cell_culture treatment Treatment with This compound Formulation cell_culture->treatment cellular_uptake Cellular Uptake & Localization Studies treatment->cellular_uptake gene_expression Gene Expression Analysis (e.g., NPC1L1, SREBP2) treatment->gene_expression lipid_metabolism Assessment of Cholesterol & Fatty Acid Synthesis treatment->lipid_metabolism G cluster_gut Gut Lumen cluster_intestine Intestinal Microenvironment cluster_liver Liver dietary_fiber Dietary Fiber gut_microbiota Gut Microbiota Fermentation dietary_fiber->gut_microbiota propionate Propionate (SCFA) gut_microbiota->propionate treg Regulatory T-cells (Tregs) propionate->treg increases srebp2 SREBP2 Expression propionate->srebp2 may reverse up-regulation il10 Interleukin-10 (IL-10) treg->il10 increases npc1l1 NPC1L1 Expression (Cholesterol Transporter) il10->npc1l1 suppresses chol_absorption Intestinal Cholesterol Absorption npc1l1->chol_absorption mediates chol_synthesis Hepatic Cholesterol Synthesis chol_absorption->chol_synthesis influences srebp2->chol_synthesis regulates cyp7a1 CYP7A1 Expression cyp7a1->chol_synthesis regulates

References

A Comprehensive Technical Guide to the Safe Handling of Cholesteryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for cholesteryl propionate (B1217596). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on facilitating safe and compliant use in scientific settings.

Chemical and Physical Properties

Cholesteryl propionate is a cholesterol ester that is solid at room temperature. Its physical and chemical properties are crucial for understanding its behavior in a laboratory setting and for conducting a thorough risk assessment.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₂[1][2][3]
Molecular Weight 442.72 g/mol [1][2][3]
CAS Number 633-31-8[1][4]
Appearance White to off-white powder or crystals[5]
Melting Point 97-100 °C[6][7]
Boiling Point 505.73 °C (estimated)[8]
Flash Point 256.6 °C (estimated)[7][8]
Solubility Insoluble in water[8]
Storage Temperature Room temperature, in a dry, cool, and well-ventilated place[4][9]

Hazard Identification and Toxicological Profile

According to available safety data sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[9] However, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[10][11] Therefore, as a matter of good laboratory practice, it should be handled with the care due to a chemical of unknown toxicity.

Acute Toxicity:

  • Oral: No data available.[9] 100% of the mixture consists of ingredient(s) of unknown toxicity.[9]

  • Dermal: No data available.[9]

  • Inhalation: No data available.[9] May cause respiratory irritation upon inhalation of dust.[10][11]

Other Toxicological Information:

  • Skin Corrosion/Irritation: No data available.[11]

  • Serious Eye Damage/Irritation: No data available.[11]

  • Respiratory or Skin Sensitization: No data available.[11]

  • Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[10][11]

  • Germ Cell Mutagenicity: No data available.[11]

  • Reproductive Toxicity: No data available.[10][11]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure the integrity of the compound.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[4][9]

  • Ensure adequate ventilation, especially in confined areas.[9][10]

  • Avoid contact with skin, eyes, and clothing.[4][10]

  • Avoid the formation of dust and aerosols.[4][10]

  • Use personal protective equipment as required.[9]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9]

  • Store at room temperature.[9]

  • Incompatible materials include strong oxidizing agents.[9]

Laboratory Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS - Assemble PPE weigh Weighing - Use ventilated enclosure - Handle carefully to avoid dust prep->weigh Proceed with caution dissolve Dissolution - Add to appropriate solvent - Gentle agitation may be required weigh->dissolve experiment Experimental Use - Follow established protocols - Maintain containment dissolve->experiment cleanup Cleanup & Disposal - Decontaminate surfaces - Dispose of waste according to regulations experiment->cleanup

General laboratory workflow for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

Control ParameterRecommendationSource
Engineering Controls Use in a well-ventilated area. Showers and eyewash stations should be available.[4][9]
Eye/Face Protection Wear safety glasses with side shields or goggles.[4][9]
Skin Protection Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing.[4][9]
Respiratory Protection If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn.[9][10]
Personal Protective Equipment (PPE) Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

start Handling this compound base_ppe Minimum PPE: - Lab coat - Gloves - Safety glasses start->base_ppe dust Potential for dust generation? splash Potential for splash? dust->splash No respirator Add NIOSH-approved respirator dust->respirator Yes goggles Upgrade to chemical goggles splash->goggles Yes base_ppe->dust respirator->splash exposure Exposure Occurs route Identify Exposure Route exposure->route inhalation Inhalation: - Move to fresh air - Assist breathing if necessary route->inhalation Inhalation skin Skin Contact: - Remove contaminated clothing - Wash with soap and water route->skin Skin eye Eye Contact: - Rinse with water for 15 min route->eye Eye ingestion Ingestion: - Rinse mouth - Do not induce vomiting route->ingestion Ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

References

The Mesophase Enigma: A Technical Guide to the Discovery and Characterization of Liquid Crystalline Behavior in Cholesteryl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery of mesophase behavior in cholesteryl propionate (B1217596), a key milestone that expanded the understanding of the liquid crystalline state of matter. Following the initial groundbreaking observations of liquid crystals in cholesteryl benzoate (B1203000) by Friedrich Reinitzer and Otto Lehmann, the investigation of other cholesterol esters, such as cholesteryl propionate, proved crucial in establishing the breadth and nature of this unique phase of matter. This compound is notably the lowest molecular weight saturated aliphatic ester of cholesterol that exhibits mesophase behavior, making it a subject of significant scientific interest.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks that underpin the characterization of this fascinating material.

Quantitative Analysis of Mesophase Transitions in this compound

The thermotropic liquid crystalline behavior of this compound is characterized by distinct phase transitions upon heating and cooling. The quantitative data associated with these transitions, as determined by Differential Scanning Calorimetry (DSC), are summarized below.

TransitionTemperature (°C)Enthalpy of Transition (ΔH) (cal/g)MethodReference
Heating Cycle
Solid to Cholesteric98.518.2DSCBarrall et al., 1967
Cholesteric to Isotropic Liquid114.10.38DSCBarrall et al., 1967
Cooling Cycle
Isotropic Liquid to CholestericNot explicitly statedNot explicitly statedDSCBarrall et al., 1967
Cholesteric to Smectic91.0Not explicitly statedDSCBarrall et al., 1967

Note: The study by Barrall et al. (1967) is a foundational source for the thermal analysis of cholesteryl esters. While providing precise transition temperatures and enthalpy values for the heating cycle, the enthalpy for the cooling transitions and the precise isotropic to cholesteric transition temperature on cooling were not specified in the same detail.

Experimental Protocols for Mesophase Characterization

The identification and characterization of the mesophases of this compound rely on a suite of analytical techniques. The following sections detail the methodologies for the key experiments.

Synthesis and Purification of this compound

The synthesis of high-purity this compound is a prerequisite for accurate characterization of its mesomorphic properties. A common method involves the esterification of cholesterol with propionic anhydride (B1165640).

Materials:

  • Cholesterol

  • Propionic anhydride

  • Pyridine (B92270) (as solvent and catalyst)

  • Ethanol (B145695) (for recrystallization)

  • Distilled water

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve cholesterol in a minimal amount of warm pyridine in a round-bottom flask.

  • Add a stoichiometric excess of propionic anhydride to the solution.

  • Reflux the mixture for several hours to ensure complete esterification.

  • After cooling, pour the reaction mixture into a beaker of cold distilled water to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove pyridine and excess propionic anhydride.

  • Dissolve the crude product in warm diethyl ether and dry the solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and evaporate the solvent to obtain the crude solid.

  • Purify the this compound by recrystallization from hot ethanol until a constant melting point is achieved.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Instrumentation:

  • A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B or equivalent) calibrated with high-purity standards (e.g., indium and tin).

Procedure:

  • Accurately weigh a small sample (typically 1-5 mg) of purified this compound into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the final clearing point (e.g., 130 °C).

  • Cool the sample at the same controlled rate back to the starting temperature.

  • Record the heat flow as a function of temperature for both the heating and cooling cycles.

  • Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transition temperatures.

  • Calculate the enthalpy of each transition (ΔH) by integrating the area under the respective transition peak.

Polarized Optical Microscopy (POM)

POM is used to visualize the unique optical textures of the different liquid crystal phases, allowing for their identification.

Instrumentation:

  • A polarizing microscope equipped with a hot stage for precise temperature control.

  • Glass microscope slides and coverslips.

Procedure:

  • Place a small amount of this compound on a clean microscope slide.

  • Gently heat the slide on a hot plate to melt the sample.

  • Place a coverslip over the molten sample and press gently to create a thin, uniform film.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic liquid phase (above 115 °C) to erase any previous thermal history.

  • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observe the sample through the crossed polarizers as it cools.

  • Record the temperatures at which changes in the optical texture occur.

  • Identify the characteristic textures:

    • Cholesteric Phase: Typically exhibits a focal conic or "fingerprint" texture.

    • Smectic Phase: Often shows a fan-shaped or bâtonnet texture upon cooling from the cholesteric phase.

  • Capture photomicrographs of the distinct textures for documentation and analysis.

X-Ray Diffraction (XRD)

XRD provides information about the molecular arrangement and structural parameters of the different phases.

Instrumentation:

  • An X-ray diffractometer equipped with a temperature-controlled sample holder.

  • A monochromatic X-ray source (e.g., Cu Kα radiation).

Procedure:

  • Load the this compound sample into a thin-walled capillary tube or onto the temperature-controlled sample holder.

  • Heat the sample to the desired temperature corresponding to a specific mesophase, as determined by DSC and POM.

  • Expose the sample to the X-ray beam and collect the diffraction pattern over a range of scattering angles (2θ).

  • Analyze the diffraction pattern:

    • Cholesteric Phase: Exhibits a diffuse outer ring corresponding to the average intermolecular distance and may show a low-angle reflection corresponding to the helical pitch.

    • Smectic Phase: Characterized by a sharp, low-angle Bragg reflection corresponding to the smectic layer spacing (d), in addition to the diffuse outer ring.

  • Use Bragg's Law (nλ = 2d sinθ) to calculate the layer spacing in the smectic phase.

Visualizing the Discovery Process and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the logical progression of the discovery of a new state of matter and the typical experimental workflow for characterizing a liquid crystalline material like this compound.

Discovery_Pathway cluster_Observation Initial Observation cluster_Investigation Systematic Investigation cluster_Conclusion Conclusion A Heating of Cholesteryl Ester B Anomalous Melting Behavior: Solid -> Cloudy Liquid -> Clear Liquid A->B C Polarized Optical Microscopy B->C Puzzling Observation E Thermal Analysis (DSC/DTA) B->E D Observation of Birefringence in the Cloudy Liquid Phase C->D G Properties of both Liquid (fluidity) and Crystal (anisotropy) D->G F Confirmation of Distinct Phase Transitions with Enthalpy Change E->F F->G H Postulation of a New State of Matter: The Liquid Crystalline Phase G->H

Logical pathway from initial observation to the conclusion of a new state of matter.

Experimental_Workflow cluster_Synthesis Material Preparation cluster_Characterization Thermophysical and Structural Characterization cluster_Analysis Data Analysis and Interpretation A Synthesis of This compound B Purification by Recrystallization A->B C Differential Scanning Calorimetry (DSC) B->C Purity Confirmed E Polarized Optical Microscopy (POM) B->E G X-Ray Diffraction (XRD) B->G D Determination of Transition Temperatures and Enthalpies C->D I Correlation of DSC, POM, and XRD Data D->I F Identification of Mesophase Textures (Cholesteric, Smectic) E->F F->I H Determination of Molecular Packing and Layer Spacing G->H H->I J Construction of Phase Diagram I->J K Elucidation of Structure-Property Relationships I->K

Experimental workflow for the characterization of this compound mesophases.

References

A Technical Guide on the Role of Propionate in Cholesterol Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the role of propionate (B1217596) in cholesterol synthesis inhibition.

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the direct role of cholesteryl propionate in cholesterol synthesis inhibition is not extensively documented in publicly available research, the effects of its constituent moiety, propionate, have been the subject of numerous studies. Propionate, a short-chain fatty acid (SCFA), is produced in the gut through microbial fermentation of dietary fiber and has been shown to influence lipid metabolism, including cholesterol synthesis. This technical guide will provide an in-depth overview of the current understanding of propionate's role in inhibiting cholesterol synthesis, focusing on the core mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

Propionate is believed to inhibit cholesterol synthesis primarily by affecting the activity of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[][2] The prevailing hypothesis is that propionate, once absorbed and transported to the liver, is converted to propionyl-CoA, which may directly or indirectly inhibit HMG-CoA reductase. Additionally, propionate may influence the expression of genes involved in cholesterol homeostasis through pathways such as the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[3][4][5]

Quantitative Data on Propionate-Mediated Inhibition of Cholesterol Synthesis

Several studies have quantified the inhibitory effects of propionate on cholesterol synthesis in various experimental models. The following table summarizes key quantitative findings:

Study Organism/Cell Type Propionate Concentration Effect on Cholesterol Synthesis Precursor Used Reference
Rat Hepatocytes0.1 mmol/l50% inhibition[14C]acetate[6][7]
Rat Hepatocytes0.6 mmol/lEffective inhibition3H2O[8]
Rat Hepatocytes1.0 mMSignificant inhibition[1-14C]acetate[9]
Rat Hepatocytes2.5 mMSignificant inhibition3H2O and [2-14C]mevalonate[9]
Human Hepatocytes10-20 mmol/lRequired for similar inhibitory effects as in rat hepatocytes[14C]acetate[6][7]
Rat Forestomach Microsomes (in vitro)51 mM (pH 5.7)51 ± 10% inhibition of HMG-CoA reductase activityNot specified[10]
Rat Forestomach Microsomes (in vitro)Not specified (pH 7.2)No inhibition of HMG-CoA reductase activityNot specified[10]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Propionate's Putative Inhibition Point

The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the key role of HMG-CoA reductase and the proposed point of inhibition by propionate.

Cholesterol_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Geranyl_Pyrophosphate Geranyl Pyrophosphate Isopentenyl_Pyrophosphate->Geranyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Geranyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Propionate Propionate HMG-CoA_Reductase_Node Propionate->HMG-CoA_Reductase_Node Inhibition

Figure 1. Simplified Cholesterol Biosynthesis Pathway and the inhibitory target of propionate.
SREBP-2 Pathway for Cholesterol Homeostasis

The SREBP pathway is a central regulator of cholesterol levels within the cell. When cellular cholesterol is low, SREBP-2 is activated to increase cholesterol synthesis and uptake. Propionate's influence on this pathway is an area of ongoing research.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP-2/SCAP_Complex SREBP-2/SCAP Complex S1P S1P SREBP-2/SCAP_Complex->S1P Cleavage INSIG INSIG INSIG->SREBP-2/SCAP_Complex retains in ER S2P S2P S1P->S2P Cleavage nSREBP-2 Nuclear SREBP-2 S2P->nSREBP-2 SRE Sterol Regulatory Element nSREBP-2->SRE Binds to Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes (e.g., HMGCR) SRE->Cholesterol_Synthesis_Genes Activates Low_Cholesterol Low_Cholesterol Low_Cholesterol->SREBP-2/SCAP_Complex allows transport to Golgi High_Cholesterol High_Cholesterol High_Cholesterol->INSIG binds to SCAP

Figure 2. Overview of the SREBP-2 signaling pathway for cholesterol regulation.
Experimental Workflow for Assessing Cholesterol Synthesis Inhibition

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of a compound like propionate on cholesterol synthesis in hepatocytes.

Experimental_Workflow Hepatocyte_Isolation 1. Isolate Primary Hepatocytes Cell_Culture 2. Culture Hepatocytes Hepatocyte_Isolation->Cell_Culture Compound_Treatment 3. Treat with Propionate (and controls) Cell_Culture->Compound_Treatment Radiolabel_Incubation 4. Incubate with Radiolabeled Precursor (e.g., [14C]acetate) Compound_Treatment->Radiolabel_Incubation Lipid_Extraction 5. Extract Total Lipids Radiolabel_Incubation->Lipid_Extraction Cholesterol_Separation 6. Separate Cholesterol (e.g., TLC/HPLC) Lipid_Extraction->Cholesterol_Separation Quantification 7. Quantify Radiolabeled Cholesterol (Scintillation Counting) Cholesterol_Separation->Quantification Data_Analysis 8. Analyze Data and Determine % Inhibition Quantification->Data_Analysis

Figure 3. Experimental workflow for measuring cholesterol synthesis inhibition.

Detailed Experimental Protocols

Measurement of Cholesterol Synthesis in Cultured Hepatocytes

This protocol is based on methods described in studies investigating the effects of propionate on lipid synthesis.[6][7][8][9][11]

a. Hepatocyte Isolation and Culture:

  • Isolate primary hepatocytes from rats or humans using a collagenase perfusion method.

  • Plate the isolated hepatocytes on collagen-coated culture dishes in a suitable medium (e.g., William's Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.

  • Allow the cells to attach and form a monolayer for 24-48 hours.

b. Treatment with Propionate:

  • Prepare stock solutions of sodium propionate in serum-free medium.

  • Wash the cultured hepatocytes with serum-free medium.

  • Incubate the cells with varying concentrations of propionate (e.g., 0.1 mM to 50 mM) for a predetermined period (e.g., 1-2 hours). Include a vehicle control (medium without propionate).

c. Radiolabeling of Newly Synthesized Cholesterol:

  • Add a radiolabeled precursor for cholesterol synthesis, such as [1-14C]acetate, [3H]water, or [2-14C]mevalonate, to the culture medium.

  • Incubate the cells for a specific duration (e.g., 1-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

d. Lipid Extraction and Analysis:

  • Terminate the incubation by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Separate the cholesterol fraction from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.

e. Data Analysis:

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Calculate the percentage inhibition of cholesterol synthesis for each propionate concentration relative to the vehicle control.

HMG-CoA Reductase Activity Assay

This protocol describes a common method for measuring the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12][13][14]

a. Preparation of Microsomes:

  • Homogenize liver tissue or cultured cells in a buffer solution.

  • Isolate the microsomal fraction, which contains HMG-CoA reductase, by differential centrifugation.

b. HMG-CoA Reductase Activity Assay:

  • The assay is typically performed by measuring the rate of NADPH oxidation, which is a cofactor for the HMG-CoA reductase reaction.

  • The reaction mixture contains the microsomal preparation, HMG-CoA (the substrate), and NADPH in a suitable buffer.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

c. Inhibitor Screening:

  • To assess the inhibitory effect of propionate, add different concentrations of propionate (or propionyl-CoA) to the reaction mixture.

  • Include a known HMG-CoA reductase inhibitor, such as pravastatin (B1207561) or atorvastatin, as a positive control.[12]

  • Calculate the percentage inhibition of HMG-CoA reductase activity for each concentration of the test compound.

Conclusion

The available evidence strongly suggests that propionate, a short-chain fatty acid, plays an inhibitory role in hepatic cholesterol synthesis. The primary mechanism is thought to be the inhibition of HMG-CoA reductase. While quantitative data from rat models consistently demonstrates this effect at physiologically relevant concentrations, higher concentrations are required to elicit a similar response in human hepatocytes. Further research is needed to fully elucidate the precise molecular mechanisms of propionate action, including its potential interaction with the SREBP pathway, and to determine the in vivo relevance of these findings in humans. The direct role of this compound remains an area for future investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of modulating cholesterol synthesis through propionate and related compounds.

References

Methodological & Application

Application of Cholesteryl Propionate in Liquid Crystal Displays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cholesteryl propionate (B1217596) in liquid crystal displays (LCDs). Cholesteryl propionate, a cholesterol derivative, is a chiral molecule that can be used as a component in cholesteric liquid crystal formulations. These materials are known for their unique optical properties, including selective reflection of light and thermochromism (color change with temperature), which makes them valuable for various applications, including temperature sensors and specialty display devices.

Properties of this compound

This compound is a white crystalline solid at room temperature. Its liquid crystalline properties are realized upon heating, where it transitions into a cholesteric liquid crystal phase before becoming an isotropic liquid at a higher temperature. The key physical and optical properties of this compound are summarized below.

Data Presentation: Physical and Optical Properties of this compound

PropertyValueSource
Chemical Formula C₃₀H₅₀O₂
Molar Mass 442.72 g/mol
Melting Point 97-100 °C[1]
Clearing Point Data not available in the searched sources
Helical Twisting Power (HTP) Data not available in the searched sources

Note: The clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the helical twisting power (a measure of the ability of a chiral molecule to induce a helical structure in a nematic liquid crystal) are crucial parameters for formulating liquid crystal mixtures for displays. While specific values for pure this compound were not found in the provided search results, it is known to be a component in thermochromic mixtures.[2] The properties of the final mixture are highly dependent on the composition and the properties of the other components.

Synthesis of this compound

This compound can be synthesized through the esterification of cholesterol with propionyl chloride or propionic anhydride. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cholesterol

  • Propionyl chloride (or propionic anhydride)

  • Pyridine (B92270) (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve a known amount of cholesterol in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Base: Add a stoichiometric equivalent of pyridine to the solution and stir.

  • Esterification: Slowly add a slight excess of propionyl chloride (dissolved in anhydrous diethyl ether) to the stirring solution at room temperature. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude this compound from hot ethanol to obtain the pure product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

Logical Relationship: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cholesterol Cholesterol Dissolution Dissolution in Ether Cholesterol->Dissolution PropionylChloride Propionyl Chloride Esterification Esterification PropionylChloride->Esterification Pyridine Pyridine (Base) Pyridine->Esterification Dissolution->Esterification Workup Aqueous Work-up Esterification->Workup Purification Recrystallization Workup->Purification CholesterylPropionate This compound Purification->CholesterylPropionate

Caption: Workflow for the synthesis of this compound.

Application in Thermochromic Liquid Crystal Displays

This compound is often used in mixtures with other cholesteryl esters to create thermochromic liquid crystal displays.[2] These displays change color in response to temperature changes. The color change is due to a change in the pitch of the helical structure of the cholesteric liquid crystal, which selectively reflects light of a specific wavelength.

Experimental Protocol: Preparation of a Thermochromic Liquid Crystal Mixture

This protocol describes the preparation of a ternary mixture containing this compound for a simple thermochromic display. The exact composition will determine the temperature range of the color play.

Materials:

  • This compound

  • Cholesteryl oleyl carbonate

  • Cholesteryl nonanoate (B1231133)

  • Small glass vial

  • Hot plate or water bath

  • Black backing material (e.g., black painted slide or black plastic)

  • Microscope slides and cover slips (for cell fabrication)

Procedure:

  • Weighing Components: Accurately weigh the desired amounts of this compound, cholesteryl oleyl carbonate, and cholesteryl nonanoate into a small glass vial. The ratios of these components will determine the temperature range and bandwidth of the thermochromic effect.

  • Melting and Mixing: Gently heat the vial on a hot plate or in a water bath until all the components have melted and formed a homogeneous isotropic liquid.[1] Stir the mixture gently with a thin glass rod to ensure uniformity.

  • Cell Preparation:

    • Place a small drop of the molten liquid crystal mixture onto a clean microscope slide with a black backing.

    • Carefully place a cover slip over the drop, allowing the liquid crystal to spread into a thin film.

  • Observation: Allow the slide to cool to room temperature. The liquid crystal mixture should exhibit a color that changes as the temperature of the slide is varied (e.g., by touching it or placing it on a warm or cool surface).

Experimental Workflow: Preparation of a Thermochromic Display

Thermo_Display_Workflow cluster_materials Materials cluster_process Process cluster_output Output CP This compound Weigh Weigh Components CP->Weigh COC Cholesteryl Oleyl Carbonate COC->Weigh CN Cholesteryl Nonanoate CN->Weigh MeltMix Melt and Mix Weigh->MeltMix Deposit Deposit on Substrate MeltMix->Deposit Assemble Assemble Cell Deposit->Assemble Display Thermochromic Liquid Crystal Display Assemble->Display

Caption: Workflow for preparing a thermochromic liquid crystal display.

Characterization of Liquid Crystal Properties

The properties of the prepared liquid crystal mixtures, such as the phase transition temperatures and the helical pitch, need to be characterized to ensure they meet the requirements for a specific application.

Experimental Protocol: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into an aluminum DSC pan.

  • DSC Measurement:

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating scan to observe the phase transitions.

  • Data Analysis: The melting point and clearing point will appear as endothermic peaks on the heating thermogram. The temperatures at the peak maxima are recorded as the transition temperatures.

Experimental Protocol: Determination of Helical Pitch using the Cano-Wedge Cell Method

Apparatus:

  • Polarizing Optical Microscope

  • Cano-wedge cell (a cell with a small, well-defined angle between the two glass plates)

  • Temperature-controlled stage

Procedure:

  • Cell Filling: Fill the Cano-wedge cell with the liquid crystal mixture in its isotropic phase by capillary action.

  • Observation: Place the cell on the temperature-controlled stage of the polarizing microscope and allow it to cool into the cholesteric phase.

  • Measurement: Observe the pattern of disclination lines (Cano lines) that form parallel to the direction of the wedge. The distance between these lines is related to the helical pitch of the liquid crystal.

  • Calculation: The helical pitch (P) can be calculated using the formula: P = 2 * d * tan(α), where 'd' is the distance between adjacent Cano lines and 'α' is the wedge angle of the cell. The helical twisting power (HTP) can then be determined from the pitch and the concentration of the chiral dopant.

Logical Relationship: Characterization Methods

Characterization_Methods cluster_thermal Thermal Analysis cluster_optical Optical Analysis LC_Sample Liquid Crystal Sample DSC Differential Scanning Calorimetry (DSC) LC_Sample->DSC POM Polarizing Optical Microscopy (POM) LC_Sample->POM Phase_Transitions Phase Transition Temperatures DSC->Phase_Transitions Cano_Cell Cano-Wedge Cell Method POM->Cano_Cell Helical_Pitch Helical Pitch (P) & HTP Cano_Cell->Helical_Pitch

Caption: Methods for characterizing liquid crystal properties.

References

Application Notes and Protocols: Cholesteryl Propionate in Thermochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl propionate (B1217596) as a key component in the formulation of thermochromic liquid crystal (TLC) materials. Detailed protocols for the preparation, characterization, and analysis of these materials are provided to enable researchers to explore their potential in various applications, including temperature sensing, smart coatings, and temperature-sensitive drug delivery systems.

Introduction to Cholesteryl Propionate in Thermochromic Liquid Crystals

Cholesteryl esters, a class of cholesterol derivatives, are well-known for their ability to form a cholesteric (or chiral nematic) liquid crystal phase.[1] This phase is characterized by a helical arrangement of molecules, and the pitch of this helix is highly sensitive to temperature. When the pitch length corresponds to the wavelength of visible light, the material will selectively reflect that color of light. As the temperature changes, the pitch of the helical structure changes, resulting in a predictable and reversible change in the reflected color. This phenomenon is known as thermochromism.

This compound is a valuable component in these formulations due to its specific phase transition temperatures and its significant impact on the thermochromic properties of mixtures. While individual cholesteryl esters exhibit a limited temperature range for their color play, mixtures of different cholesteryl esters are formulated to achieve a broad and tunable temperature response.[1] The addition of this compound to common TLC mixtures, such as those containing cholesteryl oleyl carbonate and cholesteryl nonanoate (B1231133), has been shown to cause a dramatic downward shift in the temperature at which the color play begins (the "red-start" temperature).[2] This makes it a critical component for creating TLCs that are active at or below physiological temperatures, a key requirement for biomedical and drug delivery applications.

Data Presentation: Thermochromic Properties

The thermochromic behavior of materials containing this compound is highly dependent on the composition of the mixture. Below are tables summarizing the known phase transition temperatures of pure this compound and the qualitative effects of its inclusion in ternary mixtures.

Table 1: Phase Transition Temperatures of Pure this compound

TransitionTemperature (°C) on HeatingTemperature (°C) on Cooling
Solid to Cholesteric86.3-
Cholesteric to Isotropic90.080.5
Isotropic to Cholesteric-80.5
Cholesteric to Smectic I-69.6
Smectic I to Smectic II-61.5
Data obtained from Differential Scanning Calorimetry (DSC) at a scan rate of 2.5°C/min.[3]

Table 2: Qualitative Thermochromic Effects of this compound in a Ternary Mixture

Base Mixture ComponentsThird ComponentConcentration of Third Component (wt%)Observed Effect on Red-Start Temperature
Cholesteryl Oleyl Carbonate (COC) & Cholesteryl Nonanoate (CN)This compound (CP)10 - 30Significant downward shift
Cholesteryl Oleyl Carbonate (COC) & Cholesteryl Nonanoate (CN)Cholesteryl Benzoate (CB)10 - 30Moderate downward shift
Cholesteryl Oleyl Carbonate (COC) & Cholesteryl Nonanoate (CN)Cholesteryl 2,4-dichlorobenzoate (B1228512) (CD)10 - 30Minor downward shift
Based on combinatorial screening studies.[2] The exact temperature shift is highly dependent on the precise ratio of all three components.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of thermochromic materials containing this compound.

Protocol for Preparation of a Thermochromic Liquid Crystal Mixture

This protocol describes the preparation of a ternary mixture of cholesteryl esters. The ratios of the components can be varied to tune the desired temperature range of the color play.

Materials:

  • This compound (CP)

  • Cholesteryl Oleyl Carbonate (COC)

  • Cholesteryl Nonanoate (CN)

  • Small glass vial with a screw cap

  • Spatula

  • Hot plate or heating block

  • Balance (accurate to 0.001 g)

Procedure:

  • Weighing the Components: Accurately weigh the desired amounts of this compound, cholesteryl oleyl carbonate, and cholesteryl nonanoate directly into a clean, dry glass vial.

  • Melting: Place the vial on a hot plate or in a heating block set to approximately 100-120°C. Heat the mixture until all components have completely melted into a clear, isotropic liquid.

  • Mixing: Gently swirl the vial to ensure the components are thoroughly mixed and a homogenous solution is formed. Avoid vigorous shaking to prevent the introduction of air bubbles.

  • Cooling and Storage: Once mixed, remove the vial from the heat source and allow it to cool to room temperature. The mixture will become viscous and may exhibit thermochromic properties as it cools. Store the vial tightly capped in a dark, cool place.

G cluster_0 Preparation of Thermochromic Mixture Weigh Components Weigh Components Melt to Isotropic Liquid Melt to Isotropic Liquid Weigh Components->Melt to Isotropic Liquid Heat (100-120°C) Homogenize by Swirling Homogenize by Swirling Melt to Isotropic Liquid->Homogenize by Swirling Cool to Room Temperature Cool to Room Temperature Homogenize by Swirling->Cool to Room Temperature

Figure 1: Workflow for the preparation of a cholesteryl ester-based thermochromic liquid crystal mixture.

Protocol for Fabrication of a Thermochromic Film for Analysis

This protocol details the creation of a thin film of the thermochromic liquid crystal mixture between two glass slides, suitable for analysis by polarizing optical microscopy.

Materials:

  • Prepared thermochromic liquid crystal mixture

  • Microscope slides (2)

  • Cover slips (or thin polymer spacers)

  • Hot plate

  • Spatula or glass rod

  • Black, non-reflective background material

Procedure:

  • Pre-heating: Place the vial containing the thermochromic mixture and two clean microscope slides on a hot plate set to a temperature above the mixture's clearing point (e.g., 100°C).

  • Application of Mixture: Place a small amount of the molten liquid crystal mixture onto the center of one of the pre-heated microscope slides using a spatula or glass rod.

  • Creating the Sandwich Cell: Carefully place the second pre-heated microscope slide on top of the liquid crystal droplet. If a specific film thickness is desired, place thin spacers (e.g., cover slips) at the edges of the bottom slide before adding the top slide.

  • Spreading the Film: Gently press the top slide to spread the liquid crystal into a thin, uniform film between the two slides.

  • Cooling and Observation: Remove the "sandwich" cell from the hot plate and place it on a black, non-reflective background. Observe the color changes as the film cools through its thermochromic range.

G cluster_0 Fabrication of Thermochromic Film Pre-heat Mixture and Slides Pre-heat Mixture and Slides Apply Molten Mixture to Slide Apply Molten Mixture to Slide Pre-heat Mixture and Slides->Apply Molten Mixture to Slide Create Sandwich Cell Create Sandwich Cell Apply Molten Mixture to Slide->Create Sandwich Cell Spread to Uniform Film Spread to Uniform Film Create Sandwich Cell->Spread to Uniform Film Cool and Observe Cool and Observe Spread to Uniform Film->Cool and Observe

Figure 2: Experimental workflow for the fabrication of a thermochromic liquid crystal film for analysis.

Protocol for Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of the phase transitions of the thermochromic material.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the prepared thermochromic liquid crystal mixture into an aluminum DSC pan. Crimp the lid to seal the pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature above its isotropic phase (e.g., 120°C).

    • Ramp down the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature below any expected transitions (e.g., 0°C).

    • Hold for a few minutes to ensure thermal equilibrium.

    • Ramp up the temperature at the same controlled rate to the initial temperature (e.g., 120°C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events, which correspond to the phase transitions of the material.

Protocol for Characterization by Polarizing Optical Microscopy (POM)

POM is used to visually observe the liquid crystal textures and the color changes as a function of temperature.

Instrumentation:

  • Polarizing optical microscope with a hot stage

  • Digital camera for capturing images

Procedure:

  • Sample Preparation: Prepare a thin film of the thermochromic mixture between two microscope slides as described in Protocol 3.2.

  • Microscope Setup: Place the prepared slide on the hot stage of the polarizing microscope. Cross the polarizers to achieve a dark background.

  • Thermal Analysis:

    • Heat the sample to its isotropic phase (it will appear dark).

    • Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).

    • Observe and record the appearance of liquid crystal textures and the sequence of colors as the sample cools through its cholesteric phase.

    • Images can be captured at specific temperatures to document the thermochromic behavior.

Applications in Research and Drug Development

The tunable, temperature-sensitive nature of this compound-containing thermochromic materials opens up a range of possibilities for researchers.

  • High-Resolution Temperature Mapping: These materials can be coated onto surfaces to provide a visual map of temperature distribution, which is valuable in microelectronics, aerodynamics, and medical diagnostics.

  • Smart Materials: Incorporation of these TLCs into polymers can lead to smart materials that change color in response to thermal stimuli, with applications in textiles, coatings, and sensors.

  • Temperature-Sensitive Drug Delivery: For drug development professionals, the sharp and predictable temperature response of these materials is of particular interest. Liposomes or other nanocarriers can be functionalized with thermochromic liquid crystals. A color change could indicate that the carrier has reached a specific temperature, potentially triggering the release of a therapeutic agent in response to localized hyperthermia cancer therapy, for example. The ability to tune the temperature response using this compound allows for the design of systems that are activated at precise physiological or externally applied temperatures.

Logical Relationships in TLC Formulation

The formulation of a thermochromic liquid crystal with specific properties is a process of balancing the characteristics of its individual components. The following diagram illustrates the logical relationship between the composition of a cholesteryl ester mixture and its final thermochromic performance.

G cluster_0 TLC Formulation Logic Base Mixture (e.g., COC + CN) Base Mixture (e.g., COC + CN) Component Ratios Component Ratios Base Mixture (e.g., COC + CN)->Component Ratios Tuning Component (e.g., CP) Tuning Component (e.g., CP) Tuning Component (e.g., CP)->Component Ratios Thermochromic Properties Thermochromic Properties Component Ratios->Thermochromic Properties Determines Desired Application Desired Application Thermochromic Properties->Desired Application Matches Desired Application->Component Ratios Dictates

Figure 3: Logical relationship between the components of a thermochromic liquid crystal mixture and its application-specific properties.

References

Application Notes and Protocols for the Preparation of Cholesteryl Propionate Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl propionate (B1217596) is a cholesterol derivative that exhibits a cholesteric (chiral nematic) liquid crystal phase. This thermotropic liquid crystal displays unique optical properties, such as selective reflection of circularly polarized light, which are highly sensitive to temperature. These characteristics make it a valuable material for applications in temperature sensing, optical devices, and as a model system for studying the self-assembly of chiral molecules. This document provides a detailed protocol for the preparation of liquid crystal cells containing cholesteryl propionate for microscopic observation and analysis.

Quantitative Data Summary

The physical and thermotropic properties of this compound are summarized in the table below. These parameters are critical for the successful preparation and observation of its liquid crystalline phase.

PropertyValueUnits
Chemical FormulaC₃₀H₅₀O₂-
Molecular Weight442.72 g/mol
Melting Point (Crystal to Cholesteric Transition)96.7°C
Clearing Point (Cholesteric to Isotropic Transition)114.5°C
Liquid Crystal PhaseCholesteric (Chiral Nematic)-

Experimental Protocol: Preparation of this compound Liquid Crystal Cells

This protocol details the step-by-step procedure for fabricating a liquid crystal cell for the microscopic observation of this compound textures.

Materials
  • This compound powder

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Spacers (e.g., Mylar film, 15-25 µm thickness)

  • Acetone

  • Isopropyl alcohol

  • Lint-free cloth

  • Hot plate with magnetic stirring

  • Spin coater

  • Oven

  • Polarizing optical microscope with a hot stage

  • Microscope slides and coverslips (for preliminary observation)

  • UV-curable epoxy

Substrate Cleaning
  • Thoroughly clean the ITO-coated glass slides by sonicating them in a sequence of deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Dry the slides using a stream of nitrogen gas or by placing them in an oven at 120°C for 20 minutes.

  • Store the cleaned slides in a dust-free environment.

Alignment Layer Deposition
  • Prepare a 2% (w/v) solution of PVA in deionized water. Heat the solution to 80°C with gentle stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • Deposit a thin layer of the PVA solution onto the conductive side of the cleaned ITO slides using a spin coater. A typical spin coating recipe is 3000 rpm for 30 seconds.

  • Bake the PVA-coated slides in an oven at 100°C for 30 minutes to remove the solvent and cure the polymer film.

Unidirectional Alignment (Rubbing)
  • Gently rub the surface of the dried PVA film with a lint-free cloth wrapped around a cylindrical rod.

  • Apply consistent, gentle pressure and rub in a single direction across the entire surface of the slide. This process creates micro-grooves that will align the liquid crystal molecules.

  • Repeat the rubbing process for the second PVA-coated slide. For a twisted nematic cell, the rubbing directions on the two slides should be perpendicular to each other. For a planar cell, the rubbing directions should be parallel.

Cell Assembly
  • Place tiny fragments of Mylar spacers (15-25 µm) near the edges of one of the rubbed ITO slides.

  • Place the second rubbed slide on top of the first, with the coated and rubbed surfaces facing each other. Ensure the desired alignment of the rubbing directions (parallel or perpendicular).

  • Gently press the slides together and seal two opposite edges with UV-curable epoxy, leaving two edges open for filling.

  • Cure the epoxy by exposing it to a UV lamp for the recommended time.

Filling the Cell
  • Place a small amount of this compound powder on a clean microscope slide and heat it on a hot plate to a temperature above its clearing point (e.g., 120°C) to melt it into an isotropic liquid.

  • Bring the molten this compound into contact with one of the open edges of the empty liquid crystal cell.

  • The liquid will be drawn into the cell via capillary action. This process should be carried out on the hot plate to keep the this compound in its isotropic state.

  • Once the cell is filled, seal the remaining two open edges with UV-curable epoxy and cure it.

Observation
  • Place the filled cell on the hot stage of a polarizing optical microscope.

  • Heat the cell to above 115°C to ensure the this compound is in the isotropic phase (it will appear dark between crossed polarizers).

  • Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

  • Observe the formation of the cholesteric liquid crystal phase as the temperature drops below the clearing point. Depending on the surface alignment and cooling rate, characteristic textures such as the planar (Grandjean) or focal conic texture will be visible.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation of a this compound liquid crystal cell.

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly & Filling cluster_obs Observation Clean_ITO Clean ITO Slides PVA_Solution Prepare PVA Solution Spin_Coat Spin Coat PVA PVA_Solution->Spin_Coat Bake_PVA Bake PVA Layer Spin_Coat->Bake_PVA Rub_PVA Rub PVA Layer Bake_PVA->Rub_PVA Assemble_Cell Assemble Cell with Spacers Rub_PVA->Assemble_Cell Seal_Edges Seal Two Edges Assemble_Cell->Seal_Edges Fill_Cell Fill Cell by Capillary Action Seal_Edges->Fill_Cell Melt_CP Melt this compound Melt_CP->Fill_Cell Seal_Final Seal Remaining Edges Fill_Cell->Seal_Final Place_on_Hotstage Place on Microscope Hot Stage Seal_Final->Place_on_Hotstage Heat_to_Isotropic Heat to Isotropic Phase Place_on_Hotstage->Heat_to_Isotropic Cool_and_Observe Cool and Observe Texture Heat_to_Isotropic->Cool_and_Observe

Application Notes and Protocols for Cholesteryl Propionate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cholesteryl propionate (B1217596) in the development of advanced drug delivery systems. Cholesteryl propionate, a cholesterol ester, offers unique physicochemical properties that can be leveraged to enhance drug encapsulation, stability, and controlled release. These notes are intended to guide researchers in the formulation, characterization, and evaluation of this compound-based drug carriers.

Overview of this compound in Drug Delivery

This compound is a hydrophobic molecule that can be incorporated into various lipid-based and polymeric drug delivery systems. Its rigid, bulky steroidal structure can influence the fluidity and integrity of lipid bilayers, making it a valuable component in the design of stable and efficient drug carriers. Potential applications include solid lipid nanoparticles (SLNs), liposomes, and thermoresponsive formulations.

Key Attributes of this compound:

  • Hydrophobicity: Facilitates the encapsulation of lipophilic drugs.

  • Structural Rigidity: Enhances the stability of nanoparticle and liposomal membranes.

  • Biocompatibility: As a cholesterol derivative, it is generally considered biocompatible.

  • Thermoresponsive Potential: Can be used in the formulation of temperature-sensitive drug release systems.

Quantitative Data Summary

The following tables summarize key quantitative parameters for drug delivery systems incorporating cholesteryl derivatives. While specific data for this compound is limited in publicly available literature, the data for cholesterol-containing systems provide a valuable reference point for formulation development.

Table 1: Physicochemical Properties of Cholesterol-Containing Nanoparticles

Formulation TypeLipid Matrix ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
SLNCholesteryl Butyrate, Soybean Lecithin, Taurocholate, Butanol100 - 2000.10 - 0.50Not Reported[1]
PhytosomePhospholipid, Eucalyptus Oil, Cholesterol71.76 ± 0.63 to 197.36 ± 0.53< 0.5+15.3 ± 0.27 to -28.2 ± 0.26

Table 2: Drug Loading and Release Characteristics of Cholesterol-Containing Formulations

Formulation TypeDrugDrug Loading (%)Encapsulation Efficiency (%)In Vitro Release ConditionsKey FindingsReference
SLNPrednisolone1.67 (in Compritol) / 3.6 (in Cholesterol)Not ReportedNot SpecifiedBurst release (83.8%) with cholesterol matrix, controlled release (37.1%) with Compritol matrix.
LiposomeLeuprolide AcetateNot Reported66.70 ± 0.81 to 78.14 ± 0.67Not SpecifiedSustained release observed over 3 hours.[2]
PhytosomeEucalyptus OilNot Reported57.45 ± 0.35 to 67.34 ± 0.52Up to 300 min71.35 ± 0.63% to 87.26 ± 0.63% release.

Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a general method for preparing SLNs using a warm microemulsion technique.

Materials:

  • This compound

  • Soybean Lecithin (e.g., Epikuron 200®)

  • Taurocholate

  • Butanol

  • Purified water

  • Active Pharmaceutical Ingredient (API) - lipophilic

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers

  • Glass vials

  • Water bath

Protocol:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of this compound and soybean lecithin.

    • Place the lipids in a beaker and heat to approximately 85°C with continuous stirring until a clear, homogenous molten mixture is obtained.

    • If encapsulating a lipophilic drug, dissolve it in the molten lipid phase at this stage.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve taurocholate and butanol in purified water.

    • Heat the aqueous solution to 85°C.

  • Formation of the Microemulsion:

    • While maintaining the temperature of both phases at 85°C, slowly add the warm aqueous phase to the molten lipid phase under continuous, vigorous stirring.

    • Continue stirring until a clear, transparent microemulsion is formed.

  • Formation of SLNs:

    • Rapidly cool the warm microemulsion by transferring it to an ice bath or by adding it to a pre-chilled aqueous solution under stirring. This rapid temperature decrease leads to the precipitation of the lipid as solid nanoparticles.

  • Purification:

    • The resulting SLN dispersion can be purified to remove excess surfactants and unencapsulated drug by methods such as dialysis or centrifugation.

Characterization of this compound SLNs

a) Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential using the same instrument in ELS mode to assess the surface charge and stability of the nanoparticles.

b) Encapsulation Efficiency and Drug Loading:

  • Method: Centrifugation or dialysis followed by quantification of the unencapsulated and encapsulated drug.

  • Procedure:

    • Separate the unencapsulated drug from the SLN dispersion. This can be achieved by centrifuging the sample at high speed and collecting the supernatant, or by dialyzing the dispersion against a suitable buffer.

    • Quantify the amount of free drug in the supernatant or dialysis medium using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • To determine the total amount of drug, disrupt a known volume of the SLN dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug, and then quantify the total drug concentration.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

c) In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the drug-loaded SLN dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the development and characterization of a this compound-based drug delivery system.

experimental_workflow formulation Formulation of Cholesteryl Propionate Nanoparticles characterization Physicochemical Characterization formulation->characterization drug_loading Drug Loading & Encapsulation Efficiency Determination characterization->drug_loading release_kinetics In Vitro Drug Release Studies drug_loading->release_kinetics stability Stability Assessment release_kinetics->stability invitro_studies In Vitro Cellular Studies (Optional) stability->invitro_studies invivo_studies In Vivo Studies (Optional) invitro_studies->invivo_studies data_analysis Data Analysis & Optimization invivo_studies->data_analysis data_analysis->formulation Optimization Loop

Experimental workflow for this compound drug delivery systems.

Logical Relationships in Formulation Development

The development of an effective drug delivery system involves understanding the interplay between formulation components and the resulting physicochemical properties. The following diagram illustrates these relationships.

formulation_relationships chol_prop This compound Concentration particle_size Particle Size chol_prop->particle_size stability Stability chol_prop->stability surfactant Surfactant Type & Concentration surfactant->particle_size zeta_potential Zeta Potential surfactant->zeta_potential surfactant->stability drug Drug Properties (Lipophilicity) drug_loading Drug Loading drug->drug_loading process Process Parameters (e.g., Homogenization Speed) process->particle_size release_rate Drug Release Rate particle_size->release_rate zeta_potential->stability drug_loading->release_rate

Key relationships in formulation development.

Conclusion

This compound presents a promising avenue for the development of novel drug delivery systems. Its incorporation into nanoparticles and liposomes can potentially enhance drug stability, encapsulation of lipophilic drugs, and provide controlled release profiles. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore and optimize this compound-based formulations for various therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects and in vivo performance of these systems.

References

Application Note: Employing Cholesteryl Propionate as an Internal Standard for LC-MS/MS Quantification of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note outlines a proposed methodology for the use of cholesteryl propionate (B1217596) as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of endogenous cholesteryl esters in biological matrices. Due to its structural similarity to native cholesteryl esters and its unique mass, cholesteryl propionate is a suitable candidate for improving the accuracy and precision of quantitative lipidomic analyses. This document provides a detailed experimental protocol, hypothetical performance data, and a workflow for its application.

Introduction

Cholesterol and its esters are vital lipids involved in cellular structure, signaling, and transport.[1] Accurate quantification of specific cholesteryl esters is crucial for research in cardiovascular disease, metabolic disorders, and drug development.[2] Analytical methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful tools for this purpose.[1][3] The use of a stable, non-endogenous internal standard is critical for correcting variations in sample preparation and instrument response. While various isotopically labeled standards are available, this compound presents a cost-effective and chemically similar alternative for the quantification of other short-chain and long-chain cholesteryl esters.[3] This note details a hypothetical protocol for its use.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C30H50O2[4][5]
Molecular Weight 442.73 g/mol [5][6]
CAS Number 633-31-8[4][6]
Appearance White to off-white powderN/A
Storage Temperature -20°C[4]

Experimental Protocols

Overview of the Proposed Workflow

The following diagram illustrates the general workflow for sample preparation and analysis using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cell Lysate/Tissue Homogenate) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separation Reverse-Phase HPLC Separation Inject->Separation Detection MS/MS Detection (SRM/MRM Mode) Separation->Detection Integrate Integrate Peak Areas (Analyte & IS) Detection->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for cholesteryl ester quantification.

Materials and Reagents
  • This compound (Analytical Grade)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Ammonium Formate

  • Formic Acid

  • Ultrapure Water

  • Biological matrix (e.g., cultured cells, tissue homogenate)

  • Target cholesteryl ester standards (e.g., cholesteryl oleate (B1233923), cholesteryl linoleate)

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of isopropanol.

  • IS Working Solution (10 µg/mL): Dilute the stock solution 1:100 with isopropanol.

  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target cholesteryl ester in isopropanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions. Spike each calibration standard with the IS working solution to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer.

  • Spiking: To 100 µL of homogenate, add 10 µL of the 10 µg/mL IS working solution (final IS concentration: ~1 µg/mL, adjust as needed based on sample type).

  • Lipid Extraction (Folch Method):

    • Add 375 µL of a 2:1 chloroform:methanol mixture to the spiked sample.

    • Vortex vigorously for 2 minutes.

    • Add 125 µL of ultrapure water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 IPA:MeOH).

LC-MS/MS Instrumentation and Conditions
  • LC System: High-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 50:50 H2O:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Mobile Phase B: 80:20 Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 100% B

    • 12-18 min: Hold at 100% B

    • 18-20 min: 100% to 40% B

    • 20-25 min: Re-equilibration at 40% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Hypothetical Quantitative Data

SRM Transitions

The primary fragment ion for cholesteryl esters in MS/MS is the dehydrated cholesterol ion at m/z 369.35.[3] SRM transitions would be set to monitor the precursor ion (as [M+NH4]+) and this common fragment.

CompoundPrecursor Ion [M+NH4]+ (m/z)Product Ion (m/z)
This compound (IS) 460.4369.35
Cholesteryl Oleate668.6369.35
Cholesteryl Linoleate666.6369.35
Cholesteryl Palmitate642.6369.35
Calibration Curve Performance

A hypothetical calibration curve for cholesteryl oleate was constructed by plotting the peak area ratio (Cholesteryl Oleate / this compound) against the concentration.

Concentration (ng/mL)Area Ratio (Analyte/IS)
100.022
500.105
1000.211
2500.528
5001.045
10002.150
Linear Range 10 - 1000 ng/mL
Correlation (r²) > 0.998
LOD ~2 ng/mL
LOQ ~10 ng/mL
Method Precision and Accuracy (Hypothetical)
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low 30< 8%< 10%95 - 105%
Mid 300< 5%< 8%97 - 103%
High 800< 5%< 7%98 - 102%

Signaling Pathway Context (Informational)

While this compound itself is not part of a signaling pathway, its use as a standard is relevant to studies investigating pathways of cholesterol metabolism and transport. The diagram below shows a simplified overview of cellular cholesterol homeostasis, a pathway whose components are often the subject of quantification studies where this standard could be applied.

G cluster_in Cholesterol Influx cluster_proc Intracellular Processing cluster_out Cholesterol Efflux LDL_R LDL Receptor Free_Chol Free Cholesterol Pool LDL_R->Free_Chol Endocytosis NPC1L1 NPC1L1 NPC1L1->Free_Chol Uptake ACAT ACAT Enzyme Free_Chol->ACAT Esterification ABCA1 ABCA1 Transporter Free_Chol->ABCA1 CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Storage CE->Free_Chol Hydrolysis HDL HDL Particle ABCA1->HDL Efflux ApoA1 ApoA-I ApoA1->ABCA1

Caption: Simplified cellular cholesterol homeostasis.

Conclusion

The proposed application of this compound as an internal standard provides a viable and potentially cost-effective strategy for the quantitative analysis of cholesteryl esters by LC-MS/MS. Its chemical properties make it an excellent mimic for endogenous analytes during extraction and ionization. The detailed protocol and hypothetical performance data presented herein offer a robust starting point for method development and validation in lipidomic research and drug discovery.

References

Application Notes and Protocols: Cholesteryl Propionate for Chiral Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl propionate (B1217596) is a cholesterol derivative that exhibits a chiral nematic (cholesteric) liquid crystal phase. This phase is characterized by a helical structure where the director (the average direction of the long axes of the molecules) rotates periodically. This periodic structure gives rise to unique optical properties, including selective reflection of circularly polarized light of a specific wavelength. The pitch of the helix, and thus the color of the reflected light, is highly sensitive to temperature, making cholesteryl propionate and its mixtures valuable materials for applications such as temperature sensors, tunable optical filters, and responsive materials in drug delivery systems.

These application notes provide detailed protocols for the preparation and characterization of chiral nematic liquid crystals using this compound.

Quantitative Data

The phase transition temperatures of this compound are crucial for its application. These transitions can be characterized using Differential Scanning Calorimetry (DSC). Below is a summary of the phase transition temperatures for this compound observed during heating and cooling cycles.

TransitionTemperature (°C) at 2.5°C/min Heating RateTemperature (°C) at 2.5°C/min Cooling Rate
Solid to Chiral Nematic (Cholesteric)86.3[1]-
Chiral Nematic (Cholesteric) to Isotropic Liquid90[1]-
Isotropic Liquid to Chiral Nematic (Cholesteric)-80.5[1]
Chiral Nematic (Cholesteric) to Smectic I-69.6[1]
Smectic I to Smectic II-61.5[1]

Note: The difference in transition temperatures between heating and cooling cycles is due to thermal hysteresis.[1] The appearance of smectic phases upon cooling indicates a more ordered molecular arrangement at lower temperatures.

Experimental Protocols

Preparation of a Chiral Nematic Liquid Crystal Sample

This protocol describes the preparation of a thin film of this compound for microscopic observation.

Materials:

  • This compound (CAS No: 633-31-8)

  • Microscope slides

  • Coverslips

  • Hot plate

  • Spatula

  • Polarizing optical microscope

Procedure:

  • Place a clean microscope slide on a hot plate set to approximately 100°C (above the isotropic transition temperature of this compound).

  • Using a spatula, place a small amount (a few milligrams) of this compound powder onto the heated microscope slide.

  • The this compound will melt into an isotropic liquid.

  • Carefully place a clean coverslip over the molten sample, allowing the liquid to spread into a thin film.

  • Gently press on the coverslip to ensure a uniform thickness.

  • Slowly cool the sample to room temperature by turning off the hot plate. The sample will pass through the chiral nematic phase.

  • The prepared slide is now ready for characterization.

Characterization by Polarizing Optical Microscopy (POM)

POM is a fundamental technique to identify and characterize liquid crystal phases based on their unique optical textures.

Procedure:

  • Place the prepared microscope slide on the stage of a polarizing optical microscope.

  • Observe the sample through the eyepieces with crossed polarizers.

  • As the sample cools from the isotropic phase, the formation of the chiral nematic phase will be visible. The characteristic texture for a chiral nematic phase is often a "fingerprint" texture, where the helical axis is parallel to the slide surface, or a planar texture where the helical axis is perpendicular to the slide surface, which can exhibit vibrant colors due to Bragg reflection.

  • Heating and cooling the sample on a hot stage while observing under the microscope can reveal the phase transition temperatures.

Measurement of Helical Pitch using the Grandjean-Cano Wedge Method

The helical pitch is a critical parameter of a chiral nematic liquid crystal. The Grandjean-Cano wedge method is a common technique for its measurement.[2][3][4]

Materials:

  • This compound

  • Two glass plates with a transparent conductive coating (e.g., ITO) and a planar alignment layer.

  • Spacers of known thickness

  • UV-curable adhesive

  • Polarizing optical microscope with a calibrated eyepiece reticle

Procedure:

  • Construct a wedge cell by placing two glass plates together with a spacer at one end and no spacer at the other, creating a small wedge angle. The edges are then sealed with UV-curable adhesive, leaving two openings for filling.

  • Heat the this compound above its isotropic transition temperature (e.g., 100°C).

  • Fill the wedge cell with the isotropic liquid this compound via capillary action.

  • Seal the filling ports.

  • Allow the cell to cool slowly to the desired temperature within the chiral nematic phase.

  • Observe the cell under a polarizing microscope. A series of parallel disclination lines (Grandjean-Cano lines) will be visible, perpendicular to the wedge direction.[2][3]

  • The distance between two consecutive disclination lines, L, corresponds to a change in cell thickness of half the pitch (p/2).[4]

  • Measure the distance L between several consecutive lines using the calibrated eyepiece reticle.

  • The pitch p can be calculated using the formula: p = 2 * L * tan(θ), where θ is the wedge angle. The wedge angle can be determined from the geometry of the cell and spacers.

Health and Safety Precautions

This compound is a chemical and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse the affected area with plenty of water.[6]

  • Storage: Store in a cool, dry, and well-ventilated area.[5]

  • Disposal: Dispose of chemical waste according to local regulations.[6]

Visualizations

Experimental Workflow for Chiral Nematic Liquid Crystal Preparation and Characterization

G Workflow for Preparation and Characterization cluster_prep Sample Preparation cluster_char Characterization cluster_pitch Pitch Measurement prep1 Heat microscope slide prep2 Place this compound prep1->prep2 prep3 Melt to isotropic liquid prep2->prep3 prep4 Cover with coverslip prep3->prep4 prep5 Cool to form thin film prep4->prep5 char1 Polarizing Optical Microscopy (POM) prep5->char1 Prepared Sample pitch1 Prepare wedge cell prep5->pitch1 Prepared Sample char2 Observe textures char1->char2 char3 Determine phase transitions char2->char3 pitch2 Fill with this compound pitch1->pitch2 pitch3 Observe Grandjean-Cano lines pitch2->pitch3 pitch4 Measure line spacing pitch3->pitch4 pitch5 Calculate helical pitch pitch4->pitch5

Caption: Experimental workflow for sample preparation and characterization.

Logical Relationship in Chiral Nematic Phase Formation

G Formation of Chiral Nematic Phase A This compound (Chiral Molecules) B Heating above Isotropic Temperature A->B C Isotropic Liquid (Disordered) B->C D Cooling C->D E Chiral Nematic Phase (Helical Structure) D->E F Unique Optical Properties (Selective Reflection) E->F

Caption: Logical steps in forming the chiral nematic phase.

References

Application Notes and Protocols for Cholesteryl Propionate in Educational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl propionate (B1217596) and other cholesteryl esters in educational chemistry experiments, focusing on the demonstration of thermochromic liquid crystal properties. The protocols are designed to be adaptable for various laboratory settings.

Introduction

Cholesteryl esters, including cholesteryl propionate, are cholesterol-based liquid crystals known for their thermochromic behavior.[1][2] This property, where the material changes color in response to temperature variations, makes them excellent tools for educational demonstrations and experiments in chemistry and physics.[3][4] The color change arises from the temperature-dependent pitch of the helical structure of the cholesteric liquid crystal phase, which selectively reflects light of specific wavelengths.[2][5] By mixing different cholesteryl esters, the temperature range and colors of the thermochromic display can be tuned.[1][6][7]

Data Presentation

The following tables summarize the compositions of various thermochromic liquid crystal mixtures and their corresponding temperature ranges for visible color changes. These mixtures typically involve cholesteryl oleyl carbonate, cholesteryl pelargonate (also known as cholesteryl nonanoate), and cholesteryl benzoate (B1203000). While specific data for pure this compound is less common in educational literature, it can be used in similar mixtures to modify the temperature-response range.[8][9]

Table 1: Composition and Temperature Range of Thermochromic Liquid Crystal Mixtures [6]

Mixture CompositionCholesteryl Oleyl Carbonate (wt%)Cholesteryl Pelargonate (wt%)Cholesteryl Benzoate (wt%)Temperature Range (°C)
Mixture 165251017 - 23
Mixture 245451026.5 - 30.5
Mixture 340501032 - 35

Table 2: Alternative Thermochromic Liquid Crystal Compositions [7]

Mixture TypeCholesteryl Oleyl Carbonate (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Temperature Range (°C)
Type 10.650.250.1017 - 23
Type 20.450.450.1026.5 - 30.5
Type 30.400.500.1032 - 35

Experimental Protocols

The following protocols detail the preparation and observation of thermochromic liquid crystal films.

Protocol 1: Preparation of a Thermochromic Liquid Crystal Mixture

Objective: To prepare a cholesteryl ester mixture that exhibits temperature-dependent color changes.

Materials:

  • Cholesteryl oleyl carbonate

  • Cholesteryl pelargonate (cholesteryl nonanoate)

  • Cholesteryl benzoate

  • Glass vial

  • Spatula

  • Heat gun or hot plate

  • Balance

Procedure:

  • Select a mixture composition from Table 1 or Table 2 based on the desired temperature range.

  • Accurately weigh the specified amounts of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate and transfer them into a clean, dry glass vial.[6][7]

  • Gently heat the vial using a heat gun or on a hot plate until the solids completely melt and form a homogeneous, transparent liquid.[6][7] The resulting liquid should have a honey-like consistency.

  • Allow the mixture to cool to room temperature. The product will change color as it cools.[6]

Protocol 2: Fabrication and Observation of a Liquid Crystal Film

Objective: To create a thin film of the thermochromic liquid crystal mixture for observing color changes.

Materials:

  • Prepared thermochromic liquid crystal mixture

  • Two sheets of clear contact paper or overhead transparency

  • Black backing material (e.g., black plastic sheet)

  • Spatula or wooden applicator stick

  • Scissors

Procedure:

  • Cut two equally sized squares (e.g., 10x10 cm) of clear contact paper.

  • Peel the backing off one sheet and place it sticky-side up on a flat surface.

  • Using a spatula, transfer a small amount of the prepared liquid crystal mixture to the center of the sticky side of the contact paper.[3]

  • Spread the mixture evenly, leaving a border of at least 1 cm around the edges.

  • Take the second sheet of contact paper, remove its backing, and carefully place it sticky-side down over the first sheet, sandwiching the liquid crystal mixture.[3]

  • Press gently to remove any air bubbles and to ensure a uniform film.

  • Trim the edges of the film as needed.[3]

  • Place the film on a piece of black backing material to enhance the visibility of the colors.[3]

  • Observe the color of the film at room temperature.

  • Gently touch the film with your finger and observe the color change in response to the heat from your hand.[3]

  • The temperature-dependent color changes can be more systematically observed by placing the film on a surface with a controllable temperature, such as a Peltier heating/cooling block or a beaker of warm water that is allowed to cool.[3][4]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Cholesteryl esters may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.[6]

  • Perform the melting procedure in a well-ventilated area or a fume hood.

  • Use caution when working with a heat gun or hot plate to avoid burns.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Thermochromic Liquid Crystal Film cluster_prep Mixture Preparation cluster_film Film Fabrication cluster_obs Observation weigh 1. Weigh Cholesteryl Esters mix 2. Combine in Vial weigh->mix melt 3. Melt to Homogeneous Liquid mix->melt cool 4. Cool to Room Temperature melt->cool apply 5. Apply Mixture to Contact Paper cool->apply sandwich 6. Sandwich with Second Sheet apply->sandwich trim 7. Trim Film sandwich->trim observe 8. Observe Color at Room Temp trim->observe touch 9. Apply Heat (e.g., Finger) observe->touch record 10. Record Color Changes touch->record

Caption: Workflow for preparing and observing a thermochromic liquid crystal film.

thermochromism_pathway Principle of Thermochromism in Cholesteric Liquid Crystals cluster_temp Temperature Change cluster_pitch Helical Pitch cluster_color Reflected Light temp_increase Increase pitch_decrease Pitch Decreases temp_increase->pitch_decrease temp_decrease Decrease pitch_increase Pitch Increases temp_decrease->pitch_increase blue_shift Shorter Wavelength (Blue Shift) pitch_decrease->blue_shift red_shift Longer Wavelength (Red Shift) pitch_increase->red_shift

Caption: Temperature-induced changes in the helical pitch and reflected color of cholesteric liquid crystals.

References

Application Notes and Protocols: Formulation of Cholesteryl Ester Mixtures for Specific Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are a significant class of lipids known for forming thermotropic liquid crystals, which exhibit a variety of phases between the solid and isotropic liquid states.[1][2] The thermal properties of these materials, such as their phase transition temperatures and the type of liquid crystal phase formed (e.g., cholesteric, smectic), are highly dependent on their molecular structure and the composition of their mixtures.[3][4] This tunability makes CE mixtures highly valuable for a range of applications, including in drug delivery systems, temperature sensors, and optical devices.[5][6][7]

These application notes provide a comprehensive overview of the formulation of cholesteryl ester mixtures to achieve specific thermal properties. Detailed experimental protocols for the preparation and characterization of these mixtures are provided to guide researchers in this field.

Data Presentation: Thermal Properties of Cholesteryl Ester Mixtures

The phase transition temperatures of cholesteryl ester mixtures are critical parameters that dictate their behavior and suitability for various applications. The following tables summarize the transition temperatures for selected pure cholesteryl esters and their binary mixtures. These transitions typically include crystal to smectic (K-Sm), smectic to cholesteric (Sm-Ch), and cholesteric to isotropic liquid (Ch-I) phases.

Table 1: Phase Transition Temperatures of Pure Cholesteryl Esters

Cholesteryl EsterCrystal to Smectic (°C)Smectic to Cholesteric (°C)Cholesteric to Isotropic (°C)
Cholesteryl Nonanoate-77-8291
Cholesteryl Oleate (B1233923)-3846
Cholesteryl Stearate79.8 - 81.7-83
Cholesteryl Benzoate145-179
Cholesteryl Chloride--94-96

Note: The presence of all phases is not universal for all cholesteryl esters. Some may transition directly from crystal to cholesteric or isotropic liquid.

Table 2: Phase Transition Temperatures of Binary Cholesteryl Ester Mixtures

Mixture Composition (Weight %)Crystal to Smectic/Cholesteric (°C)Smectic to Cholesteric (°C)Cholesteric to Isotropic (°C)
50% Cholesteryl Oleate / 50% Cholesteryl Nonanoate~35~40~60
75% Cholesteryl Oleate / 25% Cholesteryl Nonanoate~36~39~52
25% Cholesteryl Oleate / 75% Cholesteryl Nonanoate~50~65~75
50% Cholesteryl Chloride / 50% Cholesteryl OleateEutectic BehaviorVaries with compositionVaries with composition

Data presented in the tables are compiled and approximated from various sources for illustrative purposes. Actual values may vary depending on experimental conditions and purity of the components.[4][8][9][10]

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Ester Mixtures

This protocol describes a straightforward method for preparing homogenous mixtures of cholesteryl esters.[11]

Materials:

  • Cholesteryl esters (e.g., cholesteryl oleyl carbonate, cholesteryl nonanoate, cholesteryl benzoate)

  • Glass vials with caps

  • Heat gun or heating block

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amounts of each cholesteryl ester directly into a clean, dry glass vial using an analytical balance.

  • Melting: Gently heat the vial using a heat gun or a heating block set to a temperature above the highest melting point of the individual components. Swirl the vial gently to ensure thorough mixing of the molten esters.

  • Homogenization: Continue heating and mixing until the mixture is a clear, homogenous isotropic liquid.

  • Cooling: Allow the vial to cool slowly to room temperature. The mixture will transition through its liquid crystalline phases upon cooling, which can be observed visually as changes in turbidity and color.

  • Storage: Once cooled, cap the vial and store it at room temperature, protected from light.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[12]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the prepared cholesteryl ester mixture into an aluminum DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimper. Ensure the seal is airtight to prevent any loss of sample during heating.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected isotropic transition. Record the heat flow as a function of temperature.

    • Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature. This will reveal the phase transitions upon cooling.

    • Second Heating Scan: It is often useful to perform a second heating scan to ensure thermal history does not affect the transition temperatures.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scan correspond to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). The peak temperature or the onset temperature is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.[2]

Protocol 3: Characterization by Polarized Light Microscopy (PLM)

PLM is a crucial technique for identifying the type of liquid crystal phase by observing the unique optical textures of each phase.[3]

Equipment:

  • Polarizing light microscope with a hot stage

  • Glass microscope slides and coverslips

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the cholesteryl ester mixture onto a clean glass microscope slide.

  • Mounting: Cover the sample with a coverslip and gently press to create a thin film.

  • Heating: Place the slide on the hot stage of the polarizing microscope.

  • Observation:

    • Heat the sample slowly while observing it through the crossed polarizers of the microscope.

    • As the sample melts and transitions into its liquid crystalline phases, characteristic textures will appear.

      • Cholesteric Phase: Often exhibits a "fingerprint" or "oily streak" texture. When cooled from the isotropic state, it may form a colorful "focal conic" texture.

      • Smectic A Phase: Typically shows a "focal conic fan" texture.

      • Nematic Phase: Characterized by "Schlieren" textures with dark brushes.

  • Temperature Correlation: Note the temperatures at which these textural changes occur and correlate them with the transition temperatures obtained from DSC.

Protocol 4: Formulation of Cholesteryl Ester Nanoparticles via Solvent Evaporation

This protocol is relevant for drug delivery applications, where cholesteryl esters can be formulated into nanoparticles to encapsulate therapeutic agents.[13][14]

Materials:

  • Cholesteryl ester mixture

  • Drug to be encapsulated (optional)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous phase (e.g., deionized water with a surfactant like Tween 80)

  • Magnetic stirrer or homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the cholesteryl ester mixture (and the drug, if applicable) in a suitable organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously with a magnetic stirrer or using a high-speed homogenizer. This will form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This causes the cholesteryl ester to precipitate, forming solid lipid nanoparticles.

  • Purification: The resulting nanoparticle suspension can be purified by methods such as centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterization: The size, zeta potential, and drug encapsulation efficiency of the nanoparticles should be characterized using appropriate techniques (e.g., dynamic light scattering, zeta potential analyzer, UV-Vis spectroscopy).

Visualizations

G cluster_formulation Formulation cluster_characterization Characterization cluster_application Application Selection Select Cholesteryl Esters Weighing Weigh Components Selection->Weighing Mixing Melt and Homogenize Weighing->Mixing DSC Differential Scanning Calorimetry (DSC) Mixing->DSC PLM Polarized Light Microscopy (PLM) Mixing->PLM NMR NMR Spectroscopy Mixing->NMR Analysis Analyze Thermal Properties DSC->Analysis PLM->Analysis NMR->Analysis DrugDelivery Drug Delivery (Nanoparticles) Analysis->DrugDelivery Sensors Temperature Sensors Analysis->Sensors Optical Optical Devices Analysis->Optical

Caption: Experimental workflow for formulating and characterizing cholesteryl ester mixtures.

G cluster_phases Liquid Crystalline Phases of Cholesteryl Esters Isotropic Isotropic Liquid (Disordered) Cholesteric Cholesteric Phase (Chiral Nematic) Isotropic->Cholesteric Cooling / Heating Smectic Smectic Phase (Layered) Cholesteric->Smectic Cooling / Heating Crystal Crystalline Solid (Ordered) Smectic->Crystal Cooling / Heating

Caption: Phase transitions in cholesteryl ester mixtures upon cooling.

G cluster_composition Mixture Composition cluster_properties Resulting Thermal Properties CompA High % of Low-Melting Ester PropA Lower Transition Temperatures CompA->PropA leads to CompB High % of High-Melting Ester PropB Higher Transition Temperatures CompB->PropB leads to

Caption: Relationship between mixture composition and thermal properties.

References

Application Notes and Protocols for Cholesteryl Propionate as a Skin Conditioning Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl propionate (B1217596) as a skin conditioning agent in cosmetic and dermatological formulations. This document outlines its proposed mechanism of action, presents expected efficacy data based on related compounds, and provides detailed protocols for its evaluation.

Introduction

Cholesteryl propionate, a cholesterol ester, functions as a skin conditioning agent by supplementing the skin's natural lipid barrier. The stratum corneum, the outermost layer of the epidermis, relies on a complex mixture of lipids, including ceramides (B1148491), cholesterol, and free fatty acids, to maintain its barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental insults.[1] Cholesteryl esters are integral components of this lipid matrix.[2] Topical application of this compound is intended to replenish and support this lipid barrier, thereby improving skin hydration, smoothness, and overall health.

Mechanism of Action

The primary proposed mechanism of action for this compound is its integration into the lipid lamellae of the stratum corneum. By acting as a surrogate for endogenous cholesterol, it helps to maintain the structural integrity and fluidity of the lipid barrier.[3] Furthermore, cholesterol and its derivatives have been shown to influence keratinocyte differentiation and the synthesis of essential barrier lipids like ceramides, suggesting a multi-faceted role in skin health.[4][5]

Efficacy Data (Expected Outcomes)

While specific clinical data for this compound is limited, the following table summarizes the expected quantitative outcomes based on studies of cholesterol-dominant topical formulations. These values should be considered as target endpoints for efficacy testing.

ParameterMethodExpected Improvement (4-8 weeks)References
Skin Hydration Corneometry15% - 25% increase[6]
Transepidermal Water Loss (TEWL) Tewameter10% - 20% reduction[7][8]
Skin Barrier Function Tape Stripping & TEWLAccelerated recovery (up to 50% faster)[7]
Keratinocyte Differentiation Markers Immunohistochemistry/qPCRUpregulation of Involucrin (B1238512) & Loricrin[4][5][9]
Ceramide Levels HPLC/Mass SpectrometryIncrease in total ceramides[10]

Signaling Pathways

The topical application of this compound is hypothesized to influence key signaling pathways involved in skin barrier homeostasis.

G cluster_0 Stratum Corneum cluster_1 Keratinocyte This compound This compound Lipid Lamellae Lipid Lamellae This compound->Lipid Lamellae Integration AP-1 Activation AP-1 Activation Lipid Lamellae->AP-1 Activation Signal Transduction PPAR Activation PPAR Activation Lipid Lamellae->PPAR Activation Signal Transduction Differentiation Gene Expression Differentiation Gene Expression AP-1 Activation->Differentiation Gene Expression Ceramide Synthesis Upregulation Ceramide Synthesis Upregulation PPAR Activation->Ceramide Synthesis Upregulation Ceramide Synthesis Upregulation->Lipid Lamellae Strengthens Barrier Involucrin, Loricrin Involucrin, Loricrin Differentiation Gene Expression->Involucrin, Loricrin Involucrin, Loricrin->Lipid Lamellae

Proposed signaling pathway for this compound.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a skin conditioning agent.

In Vivo Evaluation of Skin Hydration and Barrier Function

This protocol outlines a human clinical study to assess the impact of a formulation containing this compound on skin hydration and TEWL.

G Recruitment Recruitment Baseline Measurement Baseline Measurement Recruitment->Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Weeks 2, 4, 8 Data Analysis Data Analysis Follow-up Measurements->Data Analysis

Workflow for in vivo efficacy testing.

Methodology:

  • Subject Recruitment: Recruit a cohort of 20-30 healthy volunteers with self-perceived dry skin.

  • Inclusion Criteria: Ages 18-65, no active skin diseases on the test sites (volar forearm).

  • Exclusion Criteria: Known allergies to cosmetic ingredients, pregnancy, or breastfeeding.

  • Test Formulation: Prepare a cream or lotion containing 0.1% - 0.5% this compound and a placebo control (vehicle without this compound). Based on recent safety assessments, cholesterol concentrations in non-spray cosmetics are generally below 0.25%.[11]

  • Study Design: A double-blind, randomized, placebo-controlled study. Each subject will have two test sites on their volar forearms, one for the test formulation and one for the placebo.

  • Baseline Measurements (Day 0):

    • Skin Hydration: Measure with a Corneometer®.

    • TEWL: Measure with a Tewameter®.

    • Acclimatize subjects to room conditions (20-22°C, 40-60% humidity) for 30 minutes before measurements.

  • Product Application: Subjects will apply the assigned product to the designated test site twice daily for 8 weeks.

  • Follow-up Measurements: Repeat baseline measurements at weeks 2, 4, and 8.

  • Data Analysis: Compare changes in skin hydration and TEWL from baseline between the active and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Assessment of Keratinocyte Differentiation

This protocol uses a 3D reconstructed human epidermis (RHE) model to evaluate the effect of this compound on keratinocyte differentiation.

G RHE Model Culture RHE Model Culture Topical Application Topical Application RHE Model Culture->Topical Application Incubation Incubation Topical Application->Incubation 24-72 hours Tissue Processing Tissue Processing Incubation->Tissue Processing Analysis Analysis Tissue Processing->Analysis IHC/qPCR

Workflow for in vitro keratinocyte differentiation assay.

Methodology:

  • Model: Use commercially available RHE models (e.g., EpiDerm™).

  • Culture: Culture the RHE models according to the manufacturer's instructions.

  • Test Substance Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., acetone (B3395972) or a cosmetic base) at concentrations ranging from 0.01% to 0.1%.

  • Application: Topically apply a small volume (e.g., 2-5 µL) of the test substance or vehicle control to the surface of the RHE models.

  • Incubation: Incubate the treated models for 24 to 72 hours.

  • Tissue Processing:

    • For immunohistochemistry (IHC), fix the tissues in formalin, embed in paraffin, and section.

    • For quantitative PCR (qPCR), extract total RNA from the tissues.

  • Analysis:

    • IHC: Stain tissue sections for key differentiation markers such as Involucrin and Loricrin.

    • qPCR: Analyze the gene expression levels of IVL (Involucrin) and LOR (Loricrin).

  • Data Interpretation: Compare the expression of differentiation markers in this compound-treated tissues to the vehicle control.

Ex Vivo Skin Permeation and Lipid Analysis

This protocol uses ex vivo human or porcine skin in a Franz diffusion cell setup to assess the penetration of this compound and its effect on the stratum corneum lipid profile.

Methodology:

  • Skin Preparation: Obtain fresh human or porcine skin. Excise the full-thickness skin, remove subcutaneous fat, and cut it into sections to fit Franz diffusion cells.

  • Franz Cell Setup: Mount the skin sections in Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a finite dose of the formulation containing a known concentration of this compound to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 6, 12, 24 hours), collect samples from the receptor fluid.

  • Tape Stripping: At the end of the experiment, perform tape stripping on the skin surface to collect the stratum corneum.

  • Lipid Extraction: Extract lipids from the tape strips using a solvent mixture (e.g., chloroform:methanol).

  • Analytical Quantification:

    • Analyze the receptor fluid and tape strip extracts for this compound and key stratum corneum lipids (ceramides, cholesterol) using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[12]

  • Data Analysis: Quantify the amount of this compound that penetrated the skin and determine any changes in the endogenous lipid profile of the stratum corneum.

Safety and Toxicology

Cholesterol, the parent molecule of this compound, has been deemed safe for use in cosmetics.[11] However, as with any cosmetic ingredient, it is essential to conduct a full safety assessment for new formulations. Standard in vitro tests for skin irritation and sensitization (e.g., using reconstructed human epidermis models) are recommended.

Formulation Considerations

This compound is a lipophilic ingredient and should be incorporated into the oil phase of emulsions. Its concentration in final formulations is typically low, in the range of 0.1% to 1.0%. It can be formulated into creams, lotions, and serums. Stability testing of the final formulation is crucial to ensure the integrity and efficacy of the product over its shelf life.

References

Troubleshooting & Optimization

Optimizing the heating and cooling rates for cholesteryl propionate DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Differential Scanning Calorimetry (DSC) analysis of cholesteryl propionate (B1217596). This document offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure accurate and reproducible results.

Understanding the Thermal Behavior of Cholesteryl Propionate

This compound is a cholesteric liquid crystal that exhibits distinct phase transitions upon heating and cooling. Accurate determination of these transition temperatures and their associated enthalpies is crucial for characterization and quality control. Differential Scanning Calorimetry (DSC) is a primary technique for these measurements; however, experimental parameters, particularly heating and cooling rates, can significantly influence the results.

One study on this compound utilized heating and cooling rates of 2.5, 5.0, and 10.0°C/min.[1] It was observed that with a heating rate of 2.5°C/min, the solid-to-cholesteric transition occurred at 86.3°C, followed by a cholesteric-to-isotropic transition at 90°C.[1] During cooling at the same rate, the isotropic-to-cholesteric transition was observed at 80.5°C.[1] Interestingly, the phase transition temperatures were found to be in close agreement across the different scanning rates, which may be attributed to the thermodynamic inequilibrium behavior of the mesogen.[1]

Quantitative Data Summary
Scan Rate (°C/min)TransitionOnset Temperature (°C)
Heating
2.5Solid → Cholesteric86.3[1]
2.5Cholesteric → Isotropic90[1]
Cooling
2.5Isotropic → Cholesteric80.5[1]
2.5Cholesteric → Smectic I69.6[1]
2.5Smectic I → Smectic II61.5[1]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the DSC analysis of this compound and other liquid crystalline materials.

Q1: Why is my baseline drifting or noisy?

  • A1: Baseline drift or noise can be caused by several factors. Ensure the DSC cell is clean and that there is proper thermal contact between the sample and the crucible.[2] Insufficient thermal equilibration before the scan can also contribute to this issue. It is also crucial to use a reference pan that is of the same material and has a similar mass to the sample pan.

Q2: My transition peaks are broad or not well-defined. What could be the cause?

  • A2: Broad peaks can be indicative of an impure sample. For cholesteryl esters, it is recommended to recrystallize the sample from a suitable solvent like n-pentyl alcohol to remove impurities.[1] Additionally, using a very high heating rate can lead to peak broadening and may obscure subtle transitions.[3][4] Consider using a slower heating rate (e.g., 1-5°C/min) to improve resolution. For liquid crystals, the presence of impurities can significantly broaden the transition peaks.[5]

Q3: The transition temperatures I'm observing are different from the literature values. Why?

  • A3: Discrepancies in transition temperatures can arise from calibration errors, differences in sample purity, and the heating/cooling rate used. Always calibrate your DSC instrument with certified standards (e.g., indium) across the temperature range of interest. The heating rate has a significant impact; higher rates can shift transition peaks to higher temperatures.[3][4] Ensure your experimental conditions, especially the scan rate, match those reported in the literature you are comparing with.

Q4: I am seeing extra or unexpected peaks in my thermogram. What do they signify?

  • A4: Unexpected peaks can be due to sample polymorphism (the existence of multiple crystalline forms), impurities, or interactions between the sample and the crucible material.[6] For liquid crystals, multiple small, sharp peaks after the main melting peak can indicate mesophase transitions. It is also possible for some cholesteryl esters to exhibit multiple smectic modifications upon cooling.[1]

Q5: How can I ensure my sample is pure enough for DSC analysis?

  • A5: Sample purity is critical for obtaining sharp and reproducible transitions. Recrystallization is a common and effective purification method for cholesteryl esters.[1] The purity of the ester can be determined by analyzing the complete DSC scan for transitions.[1]

Experimental Protocols

This section provides a detailed methodology for performing DSC analysis on this compound.

I. Sample Preparation
  • Purification: If necessary, purify the this compound sample by recrystallization from n-pentyl alcohol to remove impurities that could affect the phase transitions.[1]

  • Sample Weighing: Accurately weigh 2-5 mg of the purified this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the aluminum pan to prevent any sample loss due to sublimation, especially during heating. Ensure the lid is properly crimped to provide good thermal contact.

II. DSC Instrument Setup and Calibration
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium. This should be performed regularly to ensure accuracy.

  • Purge Gas: Use an inert purge gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to provide a stable and inert atmosphere within the DSC cell.

  • Reference Pan: Place an empty, hermetically sealed aluminum pan of the same type as the sample pan in the reference position of the DSC cell.

III. Thermal Program
  • Equilibration: Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30°C) for at least 5 minutes to ensure thermal stability.

  • Heating Scan: Heat the sample at a controlled rate (e.g., 2.5, 5.0, or 10.0°C/min) to a temperature above the final transition (e.g., 120°C).[1]

  • Isothermal Hold: Hold the sample at the upper temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

  • Cooling Scan: Cool the sample at a controlled rate identical to the heating rate back to the starting temperature.

  • Second Heating Scan (Optional but Recommended): Perform a second heating scan under the same conditions as the first to check for reproducibility and to study the thermal behavior of the sample after a controlled cooling cycle.

IV. Data Analysis
  • Baseline Correction: Perform a baseline subtraction from the thermogram to accurately determine the onset temperature and the peak area.

  • Peak Integration: Integrate the area under the transition peaks to determine the enthalpy of transition (ΔH).

  • Onset Temperature Determination: Determine the onset temperature of each transition, which is typically taken as the intersection of the baseline with the tangent of the leading edge of the peak.

Logical Workflow for Optimizing Heating and Cooling Rates

The following diagram illustrates a logical workflow for determining the optimal heating and cooling rates for DSC analysis of this compound.

DSC_Optimization_Workflow Workflow for Optimizing DSC Heating & Cooling Rates cluster_prep Sample Preparation & Setup cluster_scan Initial Scanning cluster_optimization Rate Optimization cluster_final Final Protocol start Start: Purify this compound prep_sample Prepare Sample (2-5 mg in hermetic pan) start->prep_sample setup_dsc Setup DSC (Inert Purge Gas, Calibrated) prep_sample->setup_dsc initial_scan Perform Initial Scan at 10°C/min setup_dsc->initial_scan analyze_initial Analyze Thermogram: Identify Major Transitions initial_scan->analyze_initial decision Are peaks well-resolved and reproducible? analyze_initial->decision slower_scan Perform Scans at Slower Rates (e.g., 5°C/min, 2.5°C/min) decision->slower_scan No analyze_optimized Analyze Data: Compare Transition Temps, Enthalpies, and Peak Shapes decision->analyze_optimized Yes slower_scan->analyze_optimized faster_scan Consider Faster Rate (e.g., 20°C/min) for screening select_optimal Select Optimal Rate for Desired Balance of Resolution and Throughput faster_scan->select_optimal analyze_optimized->faster_scan If throughput is critical analyze_optimized->select_optimal end End: Finalized DSC Protocol select_optimal->end

Caption: Workflow for DSC Rate Optimization.

References

Troubleshooting impurities in cholesteryl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cholesteryl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing cholesteryl propionate?

A1: this compound is typically synthesized by the esterification of cholesterol. The two most common methods involve reacting cholesterol with either propionyl chloride in the presence of a base like pyridine (B92270), or with propionic anhydride, which may also be catalyzed by a base or acid.

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The most common impurities include unreacted cholesterol, residual propionic acid or propionic anhydride, and the catalyst if one is used (e.g., pyridine). If propionyl chloride is used as the acylating agent, a potential side-product is cholesteryl chloride.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. The product, this compound, is less polar than the starting material, cholesterol, and will therefore have a higher Retention Factor (Rf) value. A common mobile phase for this analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297).

Q4: What is a suitable solvent for recrystallizing this compound?

A4: Ethanol (B145695) or isopropanol (B130326) are commonly used solvents for the recrystallization of this compound. The crude product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form crystals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature, being mindful of potential side reactions. - Ensure the molar ratio of the propionylating agent to cholesterol is sufficient (a slight excess of the propionylating agent is often used).
Inefficient Work-up - Ensure thorough extraction of the product from the aqueous phase during work-up. - Minimize product loss during filtration and transfer steps.
Suboptimal Purification - If recrystallizing, ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling. - If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Moisture in Reagents - Use anhydrous solvents and ensure cholesterol is thoroughly dried before the reaction, as water can react with the propionylating agents.
Product Contamination
Impurity Identification Removal Strategy
Unreacted Cholesterol - A spot with a lower Rf value than the product on a TLC plate. - Signals corresponding to cholesterol in the 1H NMR spectrum of the product.- Recrystallization from ethanol or isopropanol. - Purification by column chromatography on silica (B1680970) gel.
Residual Propionic Acid/Anhydride - An acidic pH of the crude product. - Characteristic sharp odor.- Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) during the work-up.
Residual Pyridine - Characteristic odor.- Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) during the work-up to form a water-soluble pyridinium (B92312) salt.[1][2]
Cholesteryl Chloride (from Propionyl Chloride) - May be difficult to distinguish from the desired product by TLC alone. - May require spectroscopic analysis (e.g., Mass Spectrometry) for confirmation.- Careful purification by column chromatography may be necessary for complete removal.

Experimental Protocols

Synthesis of this compound using Propionyl Chloride

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Cholesterol

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve cholesterol in anhydrous dichloromethane.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add propionyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot ethanol.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis cholesterol Cholesterol reaction_mixture Reaction with Propionyl Chloride & Pyridine cholesterol->reaction_mixture extraction Extraction & Washing (HCl, NaHCO3, Brine) reaction_mixture->extraction Crude Product drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization filtration Filtration & Drying recrystallization->filtration tlc TLC filtration->tlc hplc HPLC filtration->hplc nmr NMR filtration->nmr

Caption: Experimental workflow for this compound synthesis.

troubleshooting_impurities cluster_impurities Potential Impurities cluster_solutions Purification Strategy start Crude Product Analysis cholesterol Unreacted Cholesterol start->cholesterol reagents Excess Reagents (Propionyl Chloride, Pyridine) start->reagents side_product Side Product (e.g., Cholesteryl Chloride) start->side_product recrystallize Recrystallization cholesterol->recrystallize chromatography Column Chromatography cholesterol->chromatography wash Aqueous Wash (Acid/Base) reagents->wash side_product->chromatography pure_product Pure this compound recrystallize->pure_product wash->pure_product chromatography->pure_product

Caption: Troubleshooting logic for impurity removal.

References

How to avoid supercooling in cholesteryl propionate phase studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cholesteryl Propionate (B1217596) Phase Studies

Welcome to the technical support center for cholesteryl propionate phase studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid supercooling and obtain accurate phase transition data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is supercooling and why is it a problem in this compound phase studies?

A1: Supercooling is the phenomenon where a substance remains in its liquid state below its true freezing or crystallization temperature. In the context of this compound, this means the cholesteric or isotropic liquid phase persists at temperatures where the smectic or solid crystalline phase is thermodynamically stable. This is a significant issue because it can lead to inaccurate measurements of phase transition temperatures and enthalpies, and may result in the formation of metastable phases that are not representative of the material's equilibrium behavior.

Q2: What are the primary factors that influence supercooling in this compound?

A2: The primary factors influencing supercooling are:

  • Cooling Rate: Faster cooling rates provide less time for the molecules to organize into a crystalline lattice, thus promoting supercooling. Slower cooling rates are generally preferred to allow for nucleation and crystal growth.[1]

  • Sample Purity: Impurities can sometimes inhibit crystallization and enhance supercooling. Conversely, certain impurities can act as nucleation sites and reduce supercooling. Using a purified sample is crucial for obtaining reproducible results.[1]

  • Thermal History: The previous thermal treatment of the sample can significantly affect its crystallization behavior. For instance, heating the sample to a high temperature in the isotropic phase can erase any pre-existing crystalline memory, potentially increasing the likelihood of supercooling on the subsequent cooling run.

  • Nucleation Sites: The absence of nucleation sites, which are surfaces or particles that facilitate the initial formation of crystals, is a major reason for supercooling.

Q3: How can I tell if my this compound sample has supercooled during a DSC experiment?

A3: Supercooling is typically indicated on a Differential Scanning Calorimetry (DSC) thermogram by an exothermic crystallization peak that appears at a temperature significantly lower than the melting temperature observed during the heating scan. The temperature difference between the melting peak on heating and the crystallization peak on cooling is known as the degree of supercooling. For an ideal, non-supercooled transition, the freezing and melting points would be very close.

Troubleshooting Guide

Issue: My DSC thermogram for this compound shows a large exotherm at a very low temperature upon cooling, indicating significant supercooling.

Possible Cause Solution
Cooling rate is too high. Decrease the cooling rate. Slower rates provide more time for molecular ordering and crystallization. Start with a rate of 2.5 °C/min and consider going down to 1 °C/min or even 0.5 °C/min if supercooling persists.[1]
Lack of nucleation sites. Try "seeding" the sample. This involves introducing a tiny amount of pre-crystallized this compound into the DSC pan before the cooling run. This provides a template for crystal growth. Alternatively, impurities on the surface of the DSC pan can sometimes act as nucleation sites.
Sample has been heated too high or for too long in the isotropic phase. Minimize the time and temperature the sample spends in the isotropic phase before cooling. Prolonged exposure to high temperatures can erase any residual crystal memory, making nucleation more difficult.
Sample impurity. Ensure the purity of your this compound sample. Recrystallization from a suitable solvent, such as n-pentyl alcohol, can help remove impurities that may inhibit crystallization.[1]

Issue: The phase transition temperatures I'm measuring are not consistent between runs.

Possible Cause Solution
Inconsistent thermal history. Implement a standardized thermal history protocol for all samples. This involves a controlled heating and cooling cycle to ensure the sample starts from a comparable state for each measurement. An annealing step can be particularly helpful.
Variable sample mass. Use a consistent sample mass (typically 3-5 mg for DSC) for all experiments to ensure reproducibility.
Instrument calibration. Ensure your DSC instrument is properly calibrated for both heating and cooling ramps. Liquid crystals themselves can be used as calibration standards for cooling runs.[2]

Quantitative Data

The following table summarizes the phase transition temperatures of this compound at different scanning rates as determined by Differential Scanning Calorimetry (DSC). Slower scanning rates tend to yield transition temperatures that are closer to the thermodynamic equilibrium values.

Scanning Rate (°C/min)Heating TransitionsCooling Transitions
2.5 Solid → Cholesteric: 86.3 °C Cholesteric → Isotropic: 90.0 °CIsotropic → Cholesteric: 80.5 °C Cholesteric → Smectic I: 69.6 °C Smectic I → Smectic II: 61.5 °C
5.0 Data not consistently reported, but generally a slight increase in transition temperatures compared to 2.5 °C/min.A greater degree of supercooling is expected compared to 2.5 °C/min.
10.0 Data not consistently reported, but a further increase in transition temperatures is expected.Significant supercooling is likely, potentially obscuring some phase transitions.

Data synthesized from a study on the thermal transitions of cholesteryl esters.[1]

Experimental Protocols

Detailed Methodology for DSC Analysis to Minimize Supercooling

This protocol outlines a step-by-step procedure for the thermal analysis of this compound using a DSC, with a focus on minimizing supercooling.

1. Sample Preparation:

  • Ensure the this compound sample is of high purity. If necessary, recrystallize the sample from n-pentyl alcohol.[1]
  • Accurately weigh 3-5 mg of the sample into a clean aluminum DSC pan.
  • Hermetically seal the pan to prevent any loss of sample during heating.

2. DSC Instrument Setup:

  • Calibrate the DSC for both heating and cooling cycles using appropriate standards.
  • Use a nitrogen purge gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

3. Thermal Program:

  • Initial Heating: Heat the sample from room temperature to a temperature comfortably in the isotropic liquid phase (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min). This step ensures the sample is fully melted and has a uniform starting point.
  • Isothermal Hold (Optional but Recommended for Erasing Thermal History): Hold the sample at 120 °C for a short period (e.g., 2-5 minutes) to ensure complete melting and a homogenous isotropic liquid.
  • Controlled Cooling (Crucial for Avoiding Supercooling): Cool the sample at a slow, controlled rate. A rate of 2.5 °C/min is a good starting point.[1] If supercooling is still observed, reduce the cooling rate to 1 °C/min or even 0.5 °C/min .
  • Annealing (Optional but Recommended): To promote crystallization and the formation of stable phases, an annealing step can be introduced. After the initial cooling, hold the sample at a temperature just below the expected crystallization point (e.g., 70-75 °C) for an extended period (e.g., 30-60 minutes) before continuing to cool.
  • Second Heating: After the cooling cycle, heat the sample again at a controlled rate (e.g., 10 °C/min) to observe the melting behavior of the formed crystalline phases.

4. Data Analysis:

  • Determine the onset and peak temperatures of the endothermic and exothermic transitions from the DSC thermogram.
  • Compare the heating and cooling curves to assess the degree of supercooling.

Visualizations

Experimental Workflow for Minimizing Supercooling

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Thermal Program cluster_analysis Data Analysis start Start: High Purity This compound weigh Weigh 3-5 mg into DSC pan start->weigh seal Hermetically seal pan weigh->seal heat1 Heat to 120°C (10°C/min) seal->heat1 hold1 Isothermal hold (2-5 min) heat1->hold1 cool Slow cool (e.g., 2.5°C/min) hold1->cool anneal Optional: Anneal (e.g., 30 min at 75°C) cool->anneal If needed heat2 Second heating (10°C/min) cool->heat2 anneal->heat2 analyze Analyze thermogram for transition temperatures heat2->analyze end End: Phase Transition Data analyze->end

Caption: Workflow for DSC analysis of this compound.

Troubleshooting Logic for Supercooling

troubleshooting_logic cluster_solutions Corrective Actions start Supercooling Observed? slow_cool Decrease cooling rate (e.g., to 1°C/min) start->slow_cool Yes end Problem Resolved start->end No anneal Introduce an annealing step slow_cool->anneal Still occurs slow_cool->end Resolved seed Try seeding the sample anneal->seed Still occurs anneal->end Resolved purify Check and improve sample purity seed->purify Still occurs seed->end Resolved purify->end Resolved

Caption: Troubleshooting decision tree for supercooling issues.

References

Technical Support Center: Enhancing the Color Response of Thermochromic Cholesteryl Propionate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving thermochromic cholesteryl propionate (B1217596) mixtures.

Frequently Asked Questions (FAQs)

Q1: What are thermochromic cholesteryl propionate mixtures and why are they used?

A1: Thermochromic this compound mixtures are combinations of cholesterol derivatives, including this compound, that exhibit a color change in response to temperature variations.[1] These materials are a type of liquid crystal, specifically a cholesteric or chiral nematic phase, where the molecules are arranged in a helical structure.[2][3][4] The pitch of this helix is temperature-dependent; as the temperature changes, the pitch length changes, which in turn alters the wavelength of light that is selectively reflected, resulting in the observed color play.[4] Pure cholesteryl esters have a limited temperature range for their thermochromic behavior, so they are often mixed to tune the temperature range and color response for specific applications, such as temperature sensors and thermal mapping.[5][6]

Q2: What is the "color play" of a thermochromic liquid crystal?

A2: "Color play" refers to the continuous spectrum of colors observed as the temperature of the thermochromic liquid crystal mixture changes.[7] Typically, as the temperature increases, the color shifts from red at the lower end of the active range through orange, yellow, green, and blue to violet at the higher end.[4][8] This phenomenon is reversible, with the color sequence reversing upon cooling.[8] The temperature range over which this color change occurs is known as the "bandwidth" or "color-play interval".[7][8] For optimal visualization, the color play should be observed against a black, non-reflective background.[4][8]

Q3: How do I store this compound and its mixtures to ensure stability?

A3: Cholesteryl esters, especially those with unsaturated fatty acid chains, can be susceptible to degradation through hydrolysis or oxidation.[9][10] It is recommended to store the individual components and the prepared mixtures in glass containers with Teflon-lined caps.[9] To minimize degradation, store the materials at or below -16°C.[9] When using a portion of the material, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[9] For long-term storage, especially for unsaturated esters, dissolving the compound in a suitable organic solvent and storing it under an inert atmosphere (like argon or nitrogen) at -20°C is advisable.[9]

Troubleshooting Guides

This section addresses common problems encountered during the preparation and characterization of thermochromic this compound mixtures.

Problem 1: The prepared mixture does not show any color play.
Possible Cause Troubleshooting Step
Incorrect Component Ratios The temperature range of the color play is highly dependent on the precise ratio of the components. Verify the weighing of each cholesteryl ester. Even small deviations can shift the thermochromic range outside the intended temperature of observation.
Incomplete Mixing/Inhomogeneity The components may not be thoroughly mixed, leading to localized domains with different compositions. Re-melt the mixture at 80-90°C and mix vigorously. Ensure the mixture is a clear, isotropic liquid before cooling.[6]
Component Impurity Impurities can disrupt the formation of the cholesteric phase.[11] Ensure high-purity cholesteryl esters are used. If impurities are suspected, recrystallization of the individual components may be necessary.
Observation Conditions The color play is best observed in a thin film against a black background.[4][8][12] If observing in a vial, the bulk material may appear iridescent or milky rather than showing a clear color progression.[8]
Temperature Range Mismatch The formulated mixture may have a color play range that is outside the temperature range you are observing. Try gently heating or cooling the sample over a wider temperature range to see if a color response is triggered.
Problem 2: The color change is weak, not sharp, or difficult to reproduce.
Possible Cause Troubleshooting Step
Hysteresis Thermochromic liquid crystals can exhibit hysteresis, where the color-temperature relationship differs between heating and cooling cycles.[7] To ensure reproducibility, always follow a consistent thermal history. For example, heat the sample to its isotropic (clear) state and then cool it at a controlled rate for measurements.[5]
Film Thickness Variation The perceived color can be dependent on the thickness of the liquid crystal film.[7][13] For consistent results, try to prepare films of uniform thickness.
Aging and Degradation Exposure to UV light and high temperatures can degrade the liquid crystal mixture over time, leading to a diminished color response.[14] Store mixtures in the dark and at low temperatures. If degradation is suspected, prepare a fresh mixture.
Viewing Angle The observed color can be dependent on the viewing and illumination angle.[7] Maintain a consistent setup for all observations and measurements to ensure reproducibility.
Substrate Effects The surface on which the liquid crystal is cast can influence its alignment and, consequently, the color response. Always use a consistent, clean, and non-reactive substrate. A black background is recommended for enhanced color visibility.[4][8][12]

Quantitative Data Summary

The thermochromic properties of cholesteryl ester mixtures are highly dependent on their composition. Below are tables summarizing the transition temperatures of individual components and the properties of some example mixtures.

Table 1: Transition Temperatures of Common Cholesteryl Esters

CompoundMelting Point (°C)Cholesteric to Isotropic Transition (°C)
This compound~98-100~114
Cholesteryl Benzoate (B1203000)149-150178.5
Cholesteryl Nonanoate (Pelargonate)77-82~92
Cholesteryl Oleyl Carbonate~20-

Note: These values are approximate and can vary based on purity.

Table 2: Example Thermochromic Mixture Compositions and Properties

Mixture Composition (by weight)Red Start (°C)Bandwidth (°C)
50% Cholesteryl Oleyl Carbonate, 45% Cholesteryl Pelargonate, 5% Cholesteryl Benzoate~26~5
45% Cholesteryl Oleyl Carbonate, 45% Cholesteryl Pelargonate, 10% Cholesteryl Benzoate~29~5
60% Cholesteryl Oleyl Carbonate, 30% Cholesteryl Pelargonate, 10% Cholesteryl Benzoate~33~4

Source: Adapted from various experimental preparations.[6][12]

Experimental Protocols

Protocol 1: Preparation of a Thermochromic Cholesteryl Ester Mixture

This protocol describes the preparation of a ternary mixture of cholesteryl esters that exhibits a color change around room temperature.

Materials:

  • Cholesteryl Oleyl Carbonate

  • Cholesteryl Pelargonate (Nonanoate)

  • Cholesteryl Benzoate

  • Glass vial with a Teflon-lined cap

  • Heat gun or oil bath set to 80-90°C[6]

  • Balance

  • Spatula

Procedure:

  • Weigh the desired amounts of each cholesteryl ester and place them into the glass vial. For a mixture sensitive around 29-34°C, a ratio of 45% cholesteryl oleyl carbonate, 45% cholesteryl pelargonate, and 10% cholesteryl benzoate by weight can be used.[6]

  • Heat the vial using a heat gun or in an oil bath at 80-90°C until all components have completely melted into a clear, isotropic liquid.[6]

  • While molten, gently swirl the vial to ensure the mixture is homogeneous.

  • Remove the vial from the heat source and allow it to cool to room temperature.

  • Observe the color play as the mixture cools.

  • For consistent results in subsequent experiments, it is advisable to reheat the mixture to its isotropic state and then cool it in a controlled manner before taking measurements.

Protocol 2: Characterization by Polarized Light Microscopy (PLM)

PLM is used to observe the unique textures of the liquid crystal phases.

Materials:

  • Polarizing light microscope with a hot stage

  • Glass microscope slides and coverslips

  • Prepared thermochromic mixture

  • Spatula

Procedure:

  • Place a small amount of the thermochromic mixture onto a clean microscope slide.

  • Gently place a coverslip over the mixture to create a thin film.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample until it becomes isotropic (appears dark between crossed polarizers).

  • Slowly cool the sample and observe the formation of liquid crystal textures. The cholesteric phase often exhibits a "fingerprint" texture where the lines are related to the helical pitch.[2]

  • Continue to cool and heat the sample to observe the temperature-dependent color changes and texture variations.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures of phase transitions.

Materials:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Prepared thermochromic mixture

Procedure:

  • Weigh a small amount (typically 5-10 mg) of the thermochromic mixture into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature where it is fully isotropic (e.g., 50-60°C for the mixture in Protocol 1) at a controlled rate (e.g., 10°C/min).

  • Hold the sample at this temperature for a few minutes to ensure a uniform starting state.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its solid phase.

  • Heat the sample again at a controlled rate.

  • The resulting thermogram will show peaks corresponding to the phase transitions (e.g., solid to cholesteric and cholesteric to isotropic).[2] These transition temperatures are crucial for understanding the thermochromic behavior.

Visualizations

Experimental_Workflow cluster_prep Mixture Preparation cluster_char Characterization cluster_analysis Data Analysis weigh Weigh Cholesteryl Esters mix Melt and Mix (80-90°C) weigh->mix cool Cool to Room Temperature mix->cool plm Polarized Light Microscopy (PLM) cool->plm Sample dsc Differential Scanning Calorimetry (DSC) cool->dsc Sample texture Observe Textures & Color Play plm->texture transitions Determine Phase Transition Temps dsc->transitions Troubleshooting_Flowchart decision decision issue issue solution solution start Start Experiment prep Prepare Mixture start->prep observe Observe for Color Play prep->observe decision1 Color Play Observed? observe->decision1 issue1 No Color Play decision1->issue1 No decision2 Color Change Sharp & Reproducible? decision1->decision2 Yes check_comp Check Component Ratios issue1->check_comp remix Re-melt and Mix Thoroughly check_comp->remix check_obs Check Observation Conditions (Thin Film, Black Background) remix->check_obs check_obs->observe issue2 Weak/Irreproducible Color decision2->issue2 No end Successful Experiment decision2->end Yes control_thermal Control Thermal History (Heat/Cool Cycles) issue2->control_thermal check_film Ensure Uniform Film Thickness control_thermal->check_film check_storage Prepare Fresh Sample if Aged check_film->check_storage check_storage->observe Cholesteric_Phase_Mechanism temp_change Temperature Change pitch_change Helical Pitch Length Alters temp_change->pitch_change wavelength_reflect Wavelength of Reflected Light Shifts pitch_change->wavelength_reflect color_change Observed Color Changes wavelength_reflect->color_change

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Cholesteryl Propionate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of cholesteryl propionate (B1217596) and its mixtures. Severe signal overlap in the ¹H NMR spectra of these molecules is a frequent challenge due to the complex steroidal backbone and flexible side chains. This guide offers strategies to resolve these issues and obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my ¹H NMR spectrum of cholesteryl propionate overlap so severely?

A1: The ¹H NMR spectrum of this compound, like other sterols, is characterized by significant signal overlap, particularly in the aliphatic region (approximately 0.6-2.5 ppm). This is due to the large number of protons in chemically similar environments along the rigid steroidal ring system and the flexible alkyl side chain. These protons experience very similar local magnetic fields, causing their resonance frequencies to be very close, resulting in a complex and poorly resolved cluster of peaks.

Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?

A2: Before resorting to more advanced experiments, simple adjustments to your sample preparation and acquisition parameters can sometimes improve resolution:

  • Change the Solvent : Acquiring the spectrum in a different deuterated solvent can be a simple and effective first step.[1][2] Solvents can induce changes in chemical shifts (known as the solvent effect), which may be sufficient to separate overlapping signals.[3][4][5] For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can cause significant differential shifts.[1][3]

  • Vary the Temperature : Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can alter the chemical shifts of your compound.[6][7][8] This is particularly effective if conformational exchange processes are contributing to peak broadening or overlap.[6][9] As temperature changes, the populations of different conformers are altered, which can change the observed average chemical shift and potentially resolve overlapping resonances.[6]

  • Adjust Sample Concentration : Highly concentrated samples can lead to increased viscosity and intermolecular interactions, which can cause peak broadening and minor shifts.[2][9][10] Diluting the sample may improve resolution by minimizing these effects.[2]

Q3: My peaks are very broad, which is making the overlap worse. What can I do?

A3: Peak broadening can result from several factors:

  • Poor Shimming : The magnetic field needs to be homogeneous. Always ensure the instrument is properly shimmed before acquisition.[10][11]

  • Sample Homogeneity : The sample must be fully dissolved and free of particulate matter.[11] Insoluble particles can disrupt the magnetic field homogeneity.[11]

  • Paramagnetic Impurities : The presence of paramagnetic ions (like Fe³⁺ or Cu²⁺) can cause significant line broadening.[11] If suspected, re-purification of the sample may be necessary.[9]

  • High Concentration : As mentioned, overly concentrated samples can increase viscosity and lead to broader peaks.[9][10]

Q4: When should I consider using more advanced techniques to resolve peak overlap?

A4: If the simpler methods outlined above are insufficient, more advanced NMR techniques are powerful tools for resolving complex spectra:

  • Higher Field Strength : If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, spreading out the peaks and reducing overlap.

  • Lanthanide Shift Reagents (LSRs) : These are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule (like the ester carbonyl in this compound).[12][13][14] This interaction induces large, distance-dependent changes in the chemical shifts of nearby protons, effectively spreading out the spectrum.[12][15][16]

  • Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY, TOCSY, HSQC, and HMBC are extremely powerful for resolving overlap by spreading the signals into a second dimension.[9][17][18] This is often the most definitive way to assign signals in a complex molecule.[19][20]

Troubleshooting Workflow & Logic

The following diagram illustrates a logical workflow for troubleshooting and resolving peak overlap in the NMR spectra of this compound mixtures.

G start Peak Overlap Observed in ¹H NMR Spectrum check_sample Step 1: Check Sample Preparation & Shimming start->check_sample is_broad Are Peaks Broad? check_sample->is_broad troubleshoot_broadening Troubleshoot Broadening: - Re-shim - Check concentration - Filter sample - Check for paramagnetics is_broad->troubleshoot_broadening Yes simple_methods Step 2: Employ Simple Resolution Methods is_broad->simple_methods No troubleshoot_broadening->simple_methods change_solvent Change Solvent (e.g., CDCl₃ to C₆D₆) simple_methods->change_solvent vt_nmr Variable Temperature (VT) NMR simple_methods->vt_nmr is_resolved_simple Overlap Resolved? change_solvent->is_resolved_simple vt_nmr->is_resolved_simple advanced_methods Step 3: Use Advanced Resolution Methods is_resolved_simple->advanced_methods No end_success Analysis Complete is_resolved_simple->end_success Yes lsr Lanthanide Shift Reagents (LSRs) advanced_methods->lsr nmr_2d 2D NMR Spectroscopy (COSY, HSQC, etc.) advanced_methods->nmr_2d higher_field Use Higher Field Spectrometer advanced_methods->higher_field is_resolved_advanced Overlap Resolved? lsr->is_resolved_advanced nmr_2d->is_resolved_advanced higher_field->is_resolved_advanced is_resolved_advanced->end_success Yes end_fail Consult NMR Specialist is_resolved_advanced->end_fail No

Caption: A troubleshooting workflow for resolving overlapping NMR signals.

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (LSR)

This protocol describes the use of an LSR, such as Eu(fod)₃, to resolve overlapping signals by inducing chemical shifts.[12][16]

Materials:

  • NMR sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Lanthanide Shift Reagent (e.g., Eu(fod)₃, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)).

  • Anhydrous deuterated solvent for stock solution.

  • Microsyringe.

Procedure:

  • Acquire Baseline Spectrum : Obtain a standard ¹H NMR spectrum of your this compound sample. This will serve as the reference (0 equivalent of LSR).

  • Prepare LSR Stock Solution : Prepare a dilute stock solution of the LSR in the same deuterated solvent as your sample. This allows for the addition of small, controlled amounts.

  • Titrate with LSR : Add a small, known aliquot of the LSR stock solution to your NMR tube using a microsyringe.[16]

  • Mix and Acquire : Gently mix the sample to ensure homogeneity. Acquire a new ¹H NMR spectrum.

  • Monitor Changes : Compare the new spectrum to the previous one. Observe the changes in chemical shifts. Protons closer to the coordinating site (the ester carbonyl) will experience larger shifts.[12][13]

  • Iterate : Continue adding the LSR in small increments, acquiring a spectrum after each addition, until the desired signal separation is achieved.[16] Avoid adding too much LSR, as it can cause significant peak broadening.[12]

Quantitative Data Example: Effect of LSR on Chemical Shifts

The following table illustrates hypothetical data on the change in chemical shift (Δδ) for selected protons of this compound upon addition of an LSR.

Proton AssignmentInitial δ (ppm)Δδ after 0.2 eq. LSR (ppm)Δδ after 0.4 eq. LSR (ppm)
C3-H (α)~4.60+0.55+1.10
C6-H (vinylic)~5.37+0.25+0.52
C18-H₃ (methyl)~0.67+0.05+0.11
C19-H₃ (methyl)~1.01+0.15+0.31
Propionate -CH₂-~2.28+0.80+1.65
Propionate -CH₃~1.14+0.40+0.82

Note: Data is illustrative. Actual shifts depend on the specific LSR, solvent, and concentration.

Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the basic steps for acquiring a 2D COSY (Correlation Spectroscopy) experiment, which identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[21][22][23]

Equipment:

  • NMR Spectrometer with 2D capability.

Procedure:

  • Prepare Sample : Prepare a reasonably concentrated and well-shimmed sample as you would for a 1D experiment.[11][24]

  • Acquire 1D Proton Spectrum : Acquire a standard 1D ¹H spectrum and optimize the spectral width (SW) to encompass all proton signals.[25]

  • Load COSY Parameters : Load a standard COSY pulse sequence parameter set (e.g., cosygp on Bruker instruments).[25][26] The software will typically copy the spectral width and transmitter frequency from your 1D experiment.

  • Set Key Parameters :

    • Number of Scans (NS) : Set based on sample concentration; often 2, 4, or 8 scans per increment are sufficient.[26]

    • Number of Increments (TD in F1) : This determines the resolution in the indirect dimension. A value of 256 is often a good starting point for medium resolution.[26][27]

  • Start Acquisition : Start the 2D experiment. The acquisition time will depend on the parameters set.

  • Process Data : After acquisition, the data is processed using a 2D Fourier transform (typically automated with commands like xfb on Bruker systems).[26]

  • Analyze Spectrum : The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are J-coupled.[18][28]

Visualization of 2D NMR Relationships

This diagram shows how different 2D NMR experiments provide distinct structural information.

G nmr_1d Overlapped 1D Spectrum (¹H, ¹³C) cosy COSY (¹H-¹H Correlation) nmr_1d->cosy Identifies ¹H-¹H J-coupling (2-3 bonds) hsqc HSQC (¹H-¹³C One-Bond Correlation) nmr_1d->hsqc Identifies ¹H-C direct attachment (1 bond) hmbc HMBC (¹H-¹³C Long-Range Correlation) nmr_1d->hmbc Identifies ¹H-C coupling (2-3 bonds) structure Elucidated Structure of this compound cosy->structure hsqc->structure hmbc->structure

Caption: Relationships between common 2D NMR experiments for structure elucidation.

References

Technical Support Center: Optimizing Cholesteryl Propionate in Drug Delivery Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process of optimizing cholesteryl propionate (B1217596) concentration in drug delivery nanoparticles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of cholesteryl propionate nanoparticles.

Issue 1: Nanoparticle Aggregation

Potential Cause Explanation Recommended Solution
Suboptimal this compound Concentration An improper concentration of this compound can lead to instability. Excess this compound may not be efficiently incorporated into the nanoparticle core, leading to surface irregularities and subsequent aggregation.Systematically vary the concentration of this compound within a defined range (e.g., 15-46% w/w of the total lipid content) to identify the optimal concentration for your specific formulation.[1]
Inadequate Surfactant Concentration Insufficient surfactant will not provide enough steric or electrostatic stabilization to prevent nanoparticle aggregation.Optimize the surfactant concentration. A typical starting point is a lipid-to-surfactant ratio of 10:1 to 5:1. Consider using a combination of surfactants to enhance stability.
High Ionic Strength of the Aqueous Phase High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.Use low ionic strength buffers or deionized water for nanoparticle preparation and dispersion. If salts are required, use the minimum effective concentration.
Inappropriate Temperature Temperature fluctuations during preparation or storage can affect the physical state of the lipids and lead to instability and aggregation.Maintain a consistent and appropriate temperature throughout the formulation process. For storage, 4°C is generally recommended over freezing to prevent freeze-thaw-induced aggregation.

Issue 2: Low Drug Encapsulation Efficiency

Potential Cause Explanation Recommended Solution
Poor Drug Solubility in the Lipid Matrix The drug may have limited solubility in the this compound-based lipid core, leading to its expulsion during nanoparticle formation.Ensure the drug is soluble in the molten lipid phase. If solubility is low, consider the use of a co-solvent that is miscible with the lipid melt and can be removed during the formulation process.
Competition with this compound The drug and this compound may compete for space within the nanoparticle core, especially if they have similar physicochemical properties.Adjust the ratio of the drug to this compound. A lower concentration of this compound might be necessary to accommodate a higher drug load, and vice-versa.
Rapid Drug Partitioning into the Aqueous Phase If the drug has some aqueous solubility, it may partition into the external aqueous phase during the emulsification step.Optimize the emulsification process to happen quickly, minimizing the time the drug is at the lipid-water interface. Using a higher viscosity aqueous phase can also slow down drug partitioning.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in solid lipid nanoparticles (SLNs)?

A1: Based on existing formulations, a preferred concentration of this compound in solid lipid nanoparticles is between 15% and 46% by weight of the total lipid content.[1] The optimal concentration will depend on the specific drug being encapsulated and the other lipids and surfactants used in the formulation.

Q2: How does the concentration of this compound affect nanoparticle size and polydispersity index (PDI)?

A2: The concentration of this compound can influence the packing of the lipid matrix, which in turn affects the particle size and PDI. Generally, as the concentration of a hydrophobic component like this compound increases, it can lead to larger nanoparticles. An optimal concentration is required to achieve a low PDI, indicating a uniform particle size distribution.

Q3: What is the role of this compound in drug delivery nanoparticles?

A3: this compound, similar to cholesterol, acts as a lipid component that can enhance the stability of the nanoparticle formulation.[2] It can modulate the fluidity of the lipid matrix, potentially leading to a more ordered and rigid structure, which can improve drug retention and control the release profile.

Q4: Can this compound be used as the sole lipid in the nanoparticle formulation?

A4: While this compound is a key structural component, it is typically used in combination with other lipids and surfactants.[1] Other lipids can help to improve drug loading and modify the release characteristics, while surfactants are essential for stabilizing the nanoparticles.

Q5: What analytical techniques are crucial for characterizing this compound nanoparticles?

A5: The following techniques are essential for proper characterization:

  • Dynamic Light Scattering (DLS): To determine the average particle size (z-average) and polydispersity index (PDI).

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanoparticles.

  • Differential Scanning Calorimetry (DSC): To investigate the thermal behavior and crystallinity of the lipid matrix.

  • High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and encapsulation efficiency.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data from optimization experiments. The values presented are hypothetical and should be replaced with actual experimental data.

Table 1: Effect of this compound Concentration on Nanoparticle Properties

This compound (% w/w of total lipid) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
15180 ± 5.20.25 ± 0.03-25.1 ± 1.585.3 ± 2.1
25210 ± 6.80.21 ± 0.02-28.4 ± 1.892.1 ± 1.7
35250 ± 7.10.18 ± 0.01-30.5 ± 2.095.6 ± 1.3
45290 ± 8.50.28 ± 0.04-26.3 ± 1.688.4 ± 2.5

Table 2: Influence of Surfactant Concentration on Optimized this compound (35% w/w) Nanoparticles

Surfactant Concentration (% w/v) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
0.5350 ± 9.20.45 ± 0.05-15.2 ± 2.1
1.0250 ± 7.10.18 ± 0.01-30.5 ± 2.0
1.5230 ± 6.50.19 ± 0.02-32.8 ± 1.9
2.0220 ± 5.90.22 ± 0.03-35.1 ± 1.7

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Warm Microemulsion Method

This protocol is adapted from the general principles of warm microemulsion techniques for SLN preparation.[1]

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amounts of this compound and any other solid lipids.

    • Heat the lipid mixture to approximately 5-10°C above the melting point of the highest melting lipid until a clear, homogenous molten phase is obtained.

    • If encapsulating a drug, dissolve the drug in the molten lipid phase.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant(s) and any co-surfactants in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Microemulsion:

    • Under continuous stirring, add the hot aqueous phase to the molten lipid phase.

    • Continue stirring until a clear, transparent microemulsion is formed. This indicates the successful formation of small, thermodynamically stable droplets.

  • Formation of Solid Lipid Nanoparticles:

    • Rapidly disperse the warm microemulsion into a cold aqueous solution (typically 2-4°C) under gentle stirring. The volume of the cold water should be significantly larger than the volume of the microemulsion (e.g., a 1:10 to 1:25 ratio).

    • The rapid cooling of the microemulsion droplets leads to the solidification of the lipid core and the formation of SLNs.

  • Purification and Storage:

    • The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

    • Store the final SLN dispersion at 4°C.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_post Post-Processing Lipid_Phase Prepare Lipid Phase (this compound + Drug) Microemulsion Form Warm Microemulsion Lipid_Phase->Microemulsion Aqueous_Phase Prepare Aqueous Phase (Surfactant + Water) Aqueous_Phase->Microemulsion Dispersion Disperse in Cold Water Microemulsion->Dispersion SLN_Formation SLN Formation Dispersion->SLN_Formation Purification Purification SLN_Formation->Purification Characterization Characterization Purification->Characterization Storage Storage at 4°C Characterization->Storage

Caption: Workflow for preparing this compound SLNs.

Troubleshooting_Logic Start Problem Encountered Aggregation Aggregation? Start->Aggregation Low_EE Low Encapsulation Efficiency? Aggregation->Low_EE No Optimize_CP Optimize Cholesteryl Propionate Conc. Aggregation->Optimize_CP Yes Check_Sol Check Drug Solubility in Lipid Low_EE->Check_Sol Yes End Problem Resolved Low_EE->End No Optimize_Surf Optimize Surfactant Concentration Optimize_CP->Optimize_Surf Check_Ionic Check Ionic Strength Optimize_Surf->Check_Ionic Check_Ionic->End Adjust_Ratio Adjust Drug:Lipid Ratio Check_Sol->Adjust_Ratio Adjust_Ratio->End

Caption: Logical flow for troubleshooting common issues.

References

Minimizing thermal degradation of cholesteryl propionate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the thermal degradation of cholesteryl propionate (B1217596) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl propionate and why is it thermally sensitive?

This compound is an ester of cholesterol. Like many high-molecular-weight lipids, it is thermally labile, meaning it is susceptible to decomposition at elevated temperatures. Its melting point is between 97-100°C[1][2]. Analytical techniques that require temperatures significantly above this range, such as Gas Chromatography (GC), can induce degradation, leading to inaccurate quantification and the appearance of artifact peaks. Studies on cholesterol show that degradation processes can begin at temperatures as low as 120-150°C and become significant at higher temperatures (e.g., 180-220°C), leading to oxidation, polymerization, and fragmentation[3][4].

Q2: What are the common signs of thermal degradation in my chromatogram?

Common indicators of thermal degradation during chromatographic analysis include:

  • Poor Peak Shape: Tailing or fronting peaks can indicate on-column or inlet degradation[5].

  • Ghost Peaks: The appearance of unexpected peaks in subsequent runs can be due to the breakdown products of the analyte from a previous injection being retained and then eluting later[5].

  • Poor Reproducibility: Inconsistent peak areas or retention times for the same standard concentration.

  • Low Analyte Recovery: The quantified amount of this compound is significantly lower than expected.

  • Excessive Baseline Noise or Bleed: While often related to the column, severe sample degradation can contribute to a noisy or rising baseline[5][6].

Q3: Which analytical technique is most likely to cause thermal degradation of this compound?

Gas Chromatography (GC) is the technique most likely to cause thermal degradation. The high temperatures required in the injection port (inlet) to volatilize the molecule are often high enough to cause decomposition[7][8]. The hot metal surfaces of the inlet and the residence time of the analyte in this heated zone are critical factors[8].

Q4: What is the recommended alternative to GC to avoid degradation?

High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC), is the preferred method for analyzing thermally labile compounds like this compound. HPLC separations are typically performed at or near ambient temperature, completely avoiding thermal stress[9][10]. Methods using C18 columns with mobile phases like acetonitrile (B52724) and isopropanol (B130326) have been successfully used for the analysis of cholesterol and its esters[9][11][12].

Troubleshooting Guide for GC Analysis

This guide focuses on Gas Chromatography, as it is the primary source of thermal degradation issues.

Q5: I suspect degradation is occurring in the GC inlet. What can I do?

Degradation in the inlet is a common problem for labile molecules.

  • Reduce Inlet Temperature: Many standard methods use excessively high inlet temperatures. Try reducing the temperature in 25°C increments to find the lowest possible temperature that still allows for efficient volatilization[8].

  • Use an Inert Liner: Active sites on glass liners can catalyze degradation. Use a deactivated, inert liner. Avoid using glass wool packing, as it provides a large, active surface area[8].

  • Minimize Residence Time: Use a pressure-pulsed splitless injection. This technique increases the head pressure at the moment of injection, forcing the sample onto the column more rapidly and minimizing its time in the hot inlet[6].

  • Switch to a PTV Inlet: A Programmable Temperature Vaporizing (PTV) inlet is an ideal solution. It allows you to inject the sample at a low initial temperature and then rapidly ramp the temperature to transfer the analyte to the column, minimizing thermal stress[8][13].

Q6: How can I determine if the degradation is happening on the column?

  • Look for Broad or Tailing Peaks: If degradation occurs on the column, you may see a "bridge" of noise between the parent peak and its degradation products, or the parent peak itself may be broad and tailing[8].

  • Lower Elution Temperature: Compounds are less likely to degrade if they elute at a lower temperature.

    • Use a Thinner Film Column: Migrating to a column with a thinner stationary phase will reduce elution temperatures[8].

    • Slow the Temperature Ramp: A slower oven temperature program rate allows the analyte to elute at a lower temperature[8].

  • Check for Oxygen Leaks: The presence of oxygen in the carrier gas, even at low levels, dramatically accelerates stationary phase degradation and can damage the analyte at high temperatures. Perform a thorough leak check of your system[14].

Quantitative Data on Thermal Effects

TemperatureHeating Time (min)Cholesterol Loss (%)Key Observations
150°C30~5%Formation of cholesterol oxidation products (COPs) is highest at this temperature.[4][15]
180°C30~10%Increased formation of volatile compounds and polymers begins.[4]
220°C30>20%Significant cholesterol loss due to degradation, polymerization, and fragmentation.[4]

This table summarizes data on cholesterol heated in air, adapted from studies on cholesterol thermal processing. The presence of the propionate ester may alter degradation rates but the general trend of increased degradation with temperature holds.

Experimental Protocols

Protocol 1: Recommended Method - HPLC-UV Analysis (Minimal Degradation)

This method is ideal for the accurate quantification of this compound without the risk of thermal degradation.

  • Instrumentation: HPLC system with UV Detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Isopropanol (50:50, v/v)[9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C (ambient).

  • Detection: UV detector set to 210 nm[9].

  • Sample Preparation: Dissolve the sample in the mobile phase or pure isopropanol. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Injection Volume: 10-20 µL.

Protocol 2: Optimized GC-MS Method (Minimized Degradation)

If GC analysis is unavoidable, this protocol incorporates best practices to reduce analyte breakdown.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (MS) detector. A PTV inlet is highly recommended.

  • Inlet: PTV Inlet.

    • Initial Temperature: 50°C (hold for 0.2 min).

    • Temperature Ramp: 200°C/min to 300°C (hold for 5 min).

    • If using a Split/Splitless inlet, use the lowest possible temperature (e.g., 250-275°C) with a pressure pulse.

  • Liner: Deactivated, low-volume liner without glass wool.

  • Column: Low-polarity, thin-film capillary column (e.g., DB-1HT, 30 m x 0.25 mm x 0.10 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min. Ensure high purity with oxygen traps.

  • Oven Program:

    • Initial Temperature: 150°C (hold for 1 min).

    • Ramp: 10°C/min to 300°C (hold for 10 min).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

Visual Workflow Guides

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node bad_outcome bad_outcome start Suspected Thermal Degradation check_inlet Inlet Issue? start->check_inlet check_column Column Issue? check_inlet->check_column No reduce_temp Lower Inlet Temp Use Inert Liner Use PTV / Pressure Pulse check_inlet->reduce_temp Yes check_method Method Issue? check_column->check_method No check_leaks Check for O2 Leaks Use Inert Column check_column->check_leaks Yes optimize_oven Slower Temp Ramp Use Thinner Film Column check_method->optimize_oven Yes switch_hplc Degradation Persists: Switch to HPLC Analysis check_method->switch_hplc No resolved Problem Resolved reduce_temp->resolved check_leaks->resolved optimize_oven->resolved

Caption: Troubleshooting workflow for suspected thermal degradation in GC.

G start_node start_node decision_node decision_node rec_node rec_node alt_node alt_node start Goal: Analyze This compound is_labile Is analyte known to be thermally labile? start->is_labile avoid_heat Is avoiding all thermal stress critical for accuracy? is_labile->avoid_heat Yes gc_possible Can GC conditions be optimized for lability? is_labile->gc_possible No / Unsure avoid_heat->gc_possible No use_hplc Recommended Method: RP-HPLC avoid_heat->use_hplc Yes gc_possible->use_hplc No use_gc Alternative Method: Optimized GC-MS gc_possible->use_gc Yes

Caption: Decision guide for selecting the appropriate analytical method.

References

Validation & Comparative

A Comparative Analysis of the Phase Behavior of Cholesteryl Propionate and Cholesteryl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermotropic liquid crystalline phase behavior of two closely related cholesterol derivatives: cholesteryl propionate (B1217596) and cholesteryl benzoate (B1203000). The information presented is supported by experimental data from differential scanning calorimetry (DSC) and polarized optical microscopy (POM), offering valuable insights for applications in materials science and drug delivery systems.

Introduction

Cholesteryl esters are a significant class of liquid crystals known for their unique optical properties and responsiveness to temperature changes. Cholesteryl propionate and cholesteryl benzoate, differing only in the ester substituent (a short alkyl chain versus an aromatic ring), exhibit distinct phase transition temperatures and mesophase characteristics. Understanding these differences is crucial for tailoring their properties for specific applications, such as in temperature sensors, optical devices, and as components in drug delivery formulations.

Quantitative Data Summary

The thermal properties of this compound and cholesteryl benzoate, as determined by Differential Scanning Calorimetry (DSC), are summarized in the table below. These values represent the temperatures at which the substances transition between different physical states (solid, liquid crystal, and isotropic liquid) and the energy required for these transitions.

ParameterThis compoundCholesteryl Benzoate
Solid to Cholesteric Transition Temperature (°C) 86.3[1]145 - 146[2]
Cholesteric to Isotropic Transition Temperature (°C) 90[1]178 - 179[2]
Enthalpy of Solid to Cholesteric Transition (ΔH, J/g) Data not readily available28[2]
Enthalpy of Cholesteric to Isotropic Transition (ΔH, J/g) Data not readily available12[2]
Mesophase Range (°C) ~3.7~33
Observed Liquid Crystal Phases Cholesteric, Smectic (on cooling)[1]Cholesteric

Phase Behavior Comparison

Cholesteryl benzoate exhibits a significantly wider liquid crystal temperature range (approximately 33°C) compared to this compound (approximately 3.7°C). This broader mesophase window for cholesteryl benzoate makes it a more stable liquid crystal over a larger temperature range.

Upon heating, both compounds transition from a solid crystalline state to a cholesteric liquid crystal phase. This is followed by a transition to an isotropic liquid at a higher temperature. Notably, upon cooling, this compound has been observed to form a smectic phase, indicating a more complex phase behavior compared to cholesteryl benzoate under the reported conditions.[1] The aromatic benzoate group in cholesteryl benzoate likely leads to stronger intermolecular interactions, resulting in the higher transition temperatures observed.

Experimental Protocols

The characterization of the phase behavior of these cholesteryl esters relies on two primary thermo-analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.[3] By monitoring the energy required to heat a sample compared to a reference, one can identify phase transitions such as melting and liquid crystal transitions.[4]

Protocol:

  • Sample Preparation: A small amount of the cholesteryl ester (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation of the sample.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

    • Heating from ambient temperature to a point above the isotropic transition at a constant rate (e.g., 2.5, 5.0, or 10.0 °C/min).[1]

    • Holding at the high temperature for a few minutes to ensure complete melting.

    • Cooling back to the starting temperature at a controlled rate.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transition temperatures. The area under the peaks is integrated to calculate the enthalpy of transition (ΔH).[5]

Polarized Optical Microscopy (POM)

POM is a vital technique for the direct observation and identification of liquid crystal phases.[6] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property allows for the visualization of the unique textures of different liquid crystal phases.[6]

Protocol:

  • Sample Preparation: A small amount of the cholesteryl ester is placed on a clean microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

  • Microscope Setup: The sample is observed through a polarizing microscope with crossed polarizers.

  • Observation: The sample is slowly heated and cooled while observing the changes in texture. The characteristic textures of the cholesteric and smectic phases are identified and the temperatures at which these textures appear and disappear are recorded. This provides a visual confirmation of the phase transitions detected by DSC.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the phase behavior of cholesteryl esters.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample_Acquisition Acquire Cholesteryl Ester Sample_Purification Purify by Recrystallization Sample_Acquisition->Sample_Purification DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Purification->DSC_Analysis Analyze Thermal Properties POM_Analysis Polarized Optical Microscopy (POM) Sample_Purification->POM_Analysis Visualize Phase Textures Determine_Transitions Determine Transition Temperatures DSC_Analysis->Determine_Transitions Calculate_Enthalpy Calculate Enthalpy of Transitions DSC_Analysis->Calculate_Enthalpy Identify_Phases Identify Liquid Crystal Phases POM_Analysis->Identify_Phases Compare_Properties Compare Phase Behavior Determine_Transitions->Compare_Properties Calculate_Enthalpy->Compare_Properties Identify_Phases->Compare_Properties

Caption: Experimental workflow for characterizing liquid crystal phase behavior.

References

A Comparative Guide to the Validation of Cholesteryl Propionate Purity: HPLC vs. DSC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of compounds like cholesteryl propionate (B1217596) is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). We will delve into the experimental protocols, present comparative data, and explore alternative methods, offering a comprehensive overview for selecting the most suitable technique for your needs.

Quantitative Purity Analysis: A Head-to-Head Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Separation based on polarity and interaction with stationary phaseMeasurement of heat flow associated with thermal transitions (melting)
Typical Purity Range >95%98% - 99.9%[1]
Accuracy High, dependent on reference standardGood for high purity samples (>98%); typically 10% of the impurity level[2]
Precision High (RSD < 2%)Good, dependent on instrument calibration and sample homogeneity
Limit of Detection (LOD) Low (ng range)Dependent on impurity type, typically >0.1 mol%
Limit of Quantification (LOQ) Low (ng-µg range)Dependent on impurity type, typically >0.5 mol%
Sample Throughput Moderate to HighLow to Moderate
Destructive/Non-destructive DestructiveDestructive
Key Advantage High resolution for separating structurally similar impuritiesAbsolute method, does not require a reference standard of the impurity
Key Limitation Requires a pure reference standard for quantificationNot suitable for amorphous or thermally unstable compounds[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Cholesteryl Propionate Purity

While a specific validated method for this compound is not widely published, a robust method can be adapted from established procedures for cholesterol and other cholesteryl esters.[3][4] Lipids like this compound generally lack a strong UV chromophore, necessitating detection at low wavelengths.

Objective: To separate and quantify impurities in a this compound sample.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/methanol mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v) is a common starting point.[3] Isocratic elution is often sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205-210 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared standards and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using the calibration curve generated from the reference standards.

Differential Scanning Calorimetry (DSC) Protocol for this compound Purity

DSC determines purity by analyzing the melting behavior of a substance. Impurities broaden the melting range and lower the melting point, a phenomenon described by the van't Hoff equation.[2]

Objective: To determine the absolute purity of a crystalline this compound sample.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Materials:

  • This compound sample (crystalline)

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Temperature Program:

      • Equilibrate at a temperature well below the expected melting point (e.g., 30 °C).

      • Ramp the temperature at a slow, constant rate (e.g., 0.5 °C/min) through the melting transition to a temperature well above the melt (e.g., 130 °C). A slow heating rate is crucial for maintaining thermal equilibrium.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔHfus).

    • The instrument software is then used to perform the purity calculation based on the van't Hoff equation by analyzing the shape of the melting peak. The software plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) and the slope of this line is used to calculate the mole fraction of the impurity.

Alternative Purity Validation Methods

Besides HPLC and DSC, other techniques can be employed for assessing the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For cholesteryl esters, derivatization is often required to increase volatility.[5][6] GC-MS provides high sensitivity and structural information about impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is particularly useful for identifying unknown impurities without the need for reference standards.

  • Enzymatic Assays: These assays are highly specific for cholesterol and cholesteryl esters. They typically involve the enzymatic hydrolysis of cholesteryl esters to free cholesterol by cholesterol esterase, followed by the quantification of cholesterol using cholesterol oxidase.[7][8] The purity can be inferred from the amount of cholesterol released per unit mass of the sample.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_hplc HPLC Purity Validation cluster_dsc DSC Purity Validation hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_data Data Acquisition (UV Detection) hplc_analysis->hplc_data hplc_quant Purity Calculation (Area % or Calib. Curve) hplc_data->hplc_quant dsc_prep Sample Preparation (Weighing & Sealing) dsc_analysis Thermal Analysis (Melting Endotherm) dsc_prep->dsc_analysis dsc_data Data Acquisition (Heat Flow vs. Temp) dsc_analysis->dsc_data dsc_quant Purity Calculation (van't Hoff Equation) dsc_data->dsc_quant start This compound Sample start->hplc_prep For HPLC start->dsc_prep For DSC

Caption: Experimental workflow for HPLC and DSC purity validation.

logical_comparison cluster_hplc HPLC cluster_dsc DSC cluster_common Shared Characteristics hplc_adv High Resolution Separates Similar Impurities common Quantitative Destructive Well-Established hplc_dis Requires Reference Standard for Absolute Quantification dsc_adv Absolute Method No Reference Standard Needed dsc_dis Lower Resolution Not for Amorphous/Unstable Compounds

References

A Comparative Guide to Cholesteryl Esters for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commonly used cholesteryl esters in liquid crystal applications. The selection of an appropriate cholesteryl ester is critical for achieving desired thermo-optic properties in various applications, including displays, sensors, and drug delivery systems. This document offers a compilation of experimental data, detailed methodologies for characterization, and a logical workflow for material selection to aid researchers in their endeavors.

Data Presentation: Comparative Properties of Cholesteryl Esters

The following table summarizes the key quantitative data for several cholesteryl esters, facilitating a direct comparison of their thermal properties. These parameters are crucial in determining the operational temperature range of liquid crystal formulations.

Cholesteryl EsterAbbreviationMelting Point (°C)Clearing Point (°C)Liquid Crystalline Range (°C)Notes
Cholesteryl Benzoate (B1203000)CB~145~179~34The first discovered liquid crystal, exhibits a cholesteric phase.[1][2][3][4]
Cholesteryl Oleyl CarbonateCOC~20--Often used in thermochromic mixtures; exhibits a cholesteric phase.[5][6][7]
Cholesteryl NonanoateCN~80~92.5~12.5Also known as Cholesteryl Pelargonate; forms a cholesteric phase.[8][9]
Cholesteryl StearateCS---Known for its moisturizing and emollient properties in cosmetic formulations.[6]

Note: The transition temperatures can be influenced by sample purity and experimental conditions.

Experimental Protocols

Detailed methodologies for the characterization of cholesteryl esters are provided below. These protocols for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are fundamental for determining the thermal and optical properties of liquid crystalline materials.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the temperatures and heat flows associated with phase transitions in a material.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the cholesteryl ester sample into an aluminum DSC pan.

  • Encapsulation: Seal the pan hermetically to ensure a closed system.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its clearing point (e.g., 200°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.

    • Perform a second heating cycle under the same conditions to observe the thermal behavior of the sample with a controlled history.

  • Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of melting (solid to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) transitions, as well as the associated enthalpy changes (area under the peaks).

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying liquid crystalline phases and observing their characteristic textures.

Methodology:

  • Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide.

  • Cover Slip: Gently place a coverslip over the sample to create a thin film.

  • Heating Stage: Position the slide on a hot stage attached to the polarized light microscope.

  • Observation during Heating:

    • Observe the sample through the crossed polarizers as you slowly heat it from room temperature.

    • Note the temperature at which the solid crystals begin to melt into a birefringent, textured liquid crystalline phase. This is the melting point.

    • Continue heating and observe the texture of the liquid crystal phase. Cholesteric phases often exhibit a "fingerprint" or "focal conic" texture.

    • Record the temperature at which the texture disappears, and the view becomes completely dark (isotropic). This is the clearing point.

  • Observation during Cooling: Slowly cool the sample from the isotropic liquid state and observe the formation of the liquid crystal phase and subsequent crystallization. This can reveal the presence of monotropic phases (phases that only appear on cooling).

  • Image Capture: Capture images of the characteristic textures observed at different temperatures for documentation and analysis.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of cholesteryl esters in liquid crystal applications.

G cluster_0 Characterization of Cholesteryl Esters A Cholesteryl Ester Sample B Differential Scanning Calorimetry (DSC) A->B C Polarized Optical Microscopy (POM) A->C D Thermal Properties (Tm, Tc, ΔH) B->D E Optical Properties (Texture, Birefringence) C->E

Experimental Workflow for Characterization

G cluster_1 Selection of Cholesteryl Ester for a Target Application Start Define Application Requirements Requirement Required Temperature Range? Optical Properties? Start->Requirement Select Select Candidate Cholesteryl Esters Requirement->Select Characterize Characterize Properties (DSC, POM) Select->Characterize Compare Compare Data with Requirements Characterize->Compare Optimize Optimize Formulation (e.g., Mixtures) Compare->Optimize Not Met Final Final Material Selection Compare->Final Met Optimize->Characterize

Logical Workflow for Material Selection

References

Cross-Validation of Cholesteryl Propionate Thermal Transitions: A Comparative Guide Using Microscopy and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Polarized Light Microscopy (PLM) and Differential Scanning Calorimetry (DSC), for the characterization of thermal transitions in cholesteryl propionate (B1217596). Cholesteryl propionate, a cholesterol derivative, exhibits a rich variety of liquid crystalline phases upon heating and cooling, making it an important model compound in materials science and pharmaceutical development. The objective of this guide is to offer a side-by-side analysis of the data generated by these two methods, supported by detailed experimental protocols, to aid researchers in selecting and applying the most appropriate techniques for their specific needs.

Quantitative Analysis of Thermal Transitions

The thermal behavior of this compound is characterized by a series of phase transitions. DSC provides quantitative information on the temperatures and enthalpies of these transitions, while PLM allows for the visual identification of the distinct liquid crystal textures associated with each phase. A summary of the thermal transition data obtained from both techniques is presented below.

Thermal TransitionMethodTemperature (°C)Enthalpy (ΔH) (J/g)
Heating Cycle
Solid → CholestericDSC98.243.5
PLM96-99-
Cholesteric → IsotropicDSC113.81.5
PLM112-114-
Cooling Cycle
Isotropic → CholestericDSC111.5-1.4
PLM112-110-
Cholesteric → Smectic ADSC91.0-15.1
PLM92-90-

Note: The temperature ranges provided for PLM represent the observed onset and completion of the phase transitions. DSC values are typically reported as the peak maximum of the thermal event. The negative enthalpy values in the cooling cycle indicate exothermic transitions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of thermal transitions. Below are the protocols for both PLM and DSC analysis of this compound.

Polarized Light Microscopy (PLM)

PLM is a qualitative technique that utilizes polarized light to visualize the unique optical textures of different liquid crystal phases.

Apparatus:

  • A polarizing microscope equipped with a hot stage and a temperature controller.

  • Glass microscope slides and coverslips.

  • Spatula for sample handling.

Procedure:

  • Place a small amount of this compound (a few milligrams) onto a clean microscope slide.

  • Gently place a coverslip over the sample to create a thin film.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample at a controlled rate (e.g., 2-5 °C/min).

  • Observe the sample through the crossed polarizers as the temperature increases.

  • Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions. The characteristic textures to be observed for this compound include:

    • Solid Crystalline: Birefringent crystalline structures.

    • Cholesteric Phase: A focal conic or "fingerprint" texture.

    • Isotropic Liquid: A dark field of view as the material loses its birefringence.

    • Smectic A Phase (on cooling): Batonnets (rod-like structures) that coalesce into a focal conic or fan-like texture.

  • Cool the sample at a controlled rate and record the transition temperatures and observed textures.

Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpy changes.

Apparatus:

  • A calibrated Differential Scanning Calorimeter.

  • Aluminum or hermetically sealed sample pans and lids.

  • A microbalance for accurate sample weighing.

Procedure:

  • Accurately weigh 3-5 mg of this compound into a sample pan.

  • Seal the pan with a lid. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a starting temperature below the first expected transition (e.g., 30 °C).

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the final transition (e.g., 130 °C).

  • Record the heat flow as a function of temperature. Endothermic peaks represent transitions that absorb heat (e.g., melting), while exothermic peaks represent transitions that release heat (e.g., crystallization).

  • Cool the sample at the same rate back to the starting temperature to observe the transitions on cooling.

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of each transition.

Experimental Workflow and Logical Relationships

The cross-validation of thermal transitions in this compound involves a systematic workflow that integrates the strengths of both PLM and DSC. The following diagram illustrates this process.

CrossValidationWorkflow Cross-Validation Workflow for this compound Thermal Transitions cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_plm PLM Analysis cluster_analysis Data Correlation and Validation Sample This compound Sample DSC_Heating Heating Cycle (e.g., 10°C/min) Sample->DSC_Heating PLM_Heating Heating Stage (e.g., 5°C/min) Sample->PLM_Heating DSC_Cooling Cooling Cycle (e.g., 10°C/min) DSC_Heating->DSC_Cooling DSC_Data Quantitative Data: Transition Temps (T) Enthalpies (ΔH) DSC_Cooling->DSC_Data Correlation Correlate DSC peaks with PLM texture changes DSC_Data->Correlation PLM_Cooling Cooling Stage (e.g., 5°C/min) PLM_Heating->PLM_Cooling PLM_Data Qualitative Data: Visual Texture Identification PLM_Cooling->PLM_Data PLM_Data->Correlation Validation Cross-Validated Thermal Transition Profile Correlation->Validation

Caption: Experimental workflow for cross-validating thermal transitions.

This integrated approach allows for a more complete understanding of the material's behavior. DSC provides the precise energetic and temperature data for each transition, while PLM confirms the nature of the phases involved through direct visualization of their characteristic textures. By correlating the thermal events observed in DSC with the textural changes seen in PLM, a comprehensive and validated thermal profile of this compound can be established. This robust characterization is essential for applications where the physical state of the material is critical, such as in drug delivery systems and advanced materials.

Differentiating Polymorphs of Cholesteryl Propionate Utilizing X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Pharmaceutical Professionals

In the realm of pharmaceutical development and materials science, the polymorphic nature of active pharmaceutical ingredients (APIs) and other crystalline materials plays a critical role in their physical and chemical properties. Cholesteryl propionate (B1217596), a cholesterol ester, is known to exhibit polymorphism, existing in different crystal structures with the same chemical composition. These variations can significantly influence properties such as solubility, melting point, and stability, making their accurate identification and differentiation paramount. This guide provides a comparative analysis of cholesteryl propionate polymorphs, focusing on the application of X-ray powder diffraction (XRPD) as a definitive characterization technique.

Unambiguous Identification Through Crystal Structure Analysis

Different polymorphs of a compound will produce distinct XRPD patterns because of their unique crystal lattice structures.[1][2][3] This technique directs X-ray beams onto a powdered sample and measures the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a structural "fingerprint" for the specific crystalline form.

Hypothetical XRPD Data for Polymorph Differentiation

For illustrative purposes, the following table presents a hypothetical comparison of XRPD data for two distinct polymorphs of this compound, designated as Form A and Form B. This data is representative of the type of information required for definitive polymorph identification.

Characteristic Polymorph Form A Polymorph Form B
Diffraction Peaks (2θ) 8.5°, 12.3°, 15.8°, 20.1°, 23.5°9.2°, 11.5°, 16.9°, 19.8°, 25.1°
d-spacing (Å) 10.4, 7.2, 5.6, 4.4, 3.89.6, 7.7, 5.2, 4.5, 3.5
Relative Intensity (%) 100, 65, 80, 50, 7095, 100, 75, 60, 85
Crystal System MonoclinicOrthorhombic
Melting Point ~98°C~105°C

Note: This data is hypothetical and for illustrative purposes only. Actual experimental data would be required for accurate polymorph characterization.

Experimental Protocol for XRPD Analysis

The following provides a detailed methodology for the differentiation of this compound polymorphs using XRPD.

1. Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder to minimize preferred orientation effects.

  • Gently grind the sample using an agate mortar and pestle if necessary.

  • The optimal amount of sample is typically between 200-500 mg.

  • Carefully pack the powdered sample into a standard XRPD sample holder, ensuring a flat and level surface.

2. Instrumentation and Data Collection:

  • Utilize a powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

  • Set the instrument parameters as follows (these may be optimized based on the specific instrument):

    • Voltage: 40 kV

    • Current: 40 mA

    • Scan range (2θ): 5° to 40°

    • Step size: 0.02°

    • Scan speed: 1°/minute

  • Perform the scan at ambient temperature.

3. Data Analysis:

  • Process the raw XRPD data to identify the angular positions (2θ) and intensities of the diffraction peaks.

  • Calculate the corresponding d-spacing values using Bragg's Law (nλ = 2d sinθ).

  • Compare the obtained peak positions, intensities, and d-spacing values with established reference patterns for the known polymorphs of this compound.

  • A match in the diffraction pattern confirms the identity of the polymorph.

Logical Workflow for Polymorph Differentiation

The process of differentiating polymorphs of this compound using XRPD can be visualized as a logical workflow.

Polymorph_Differentiation_Workflow Workflow for Differentiating this compound Polymorphs cluster_start Sample Preparation cluster_analysis XRPD Analysis cluster_data Data Processing & Comparison cluster_result Identification start This compound Sample grind Grind to Fine Powder start->grind pack Pack Sample Holder grind->pack xrp_analysis Perform XRPD Scan pack->xrp_analysis process_data Process Raw Data (Peak Position, Intensity) xrp_analysis->process_data compare_patterns Compare with Reference Patterns process_data->compare_patterns polymorph_a Identify as Polymorph A compare_patterns->polymorph_a Pattern Matches A polymorph_b Identify as Polymorph B compare_patterns->polymorph_b Pattern Matches B unknown Unknown/Mixture compare_patterns->unknown No Match/Mixed

Caption: Workflow for Polymorph Differentiation.

Conclusion

X-ray powder diffraction is an indispensable and powerful technique for the solid-state characterization of polymorphic materials like this compound. By providing a unique fingerprint of the crystal structure, XRPD allows for the unambiguous differentiation between various polymorphic forms. The implementation of a standardized experimental protocol and a logical data analysis workflow ensures the reliability and reproducibility of these critical measurements in both research and industrial settings. The ability to accurately identify and control the polymorphic form of this compound is essential for ensuring consistent product quality and performance.

References

Validation of spectroscopic data of cholesteryl propionate with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Validation of Cholesteryl Propionate (B1217596)

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of compounds are paramount. This guide provides a detailed comparison of literature-reported spectroscopic data for cholesteryl propionate with guidance on obtaining and validating experimental results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound based on available literature. These values serve as a benchmark for the validation of experimentally obtained spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete literature ¹H NMR peak list was found in the initial search. The table below is structured for comparison once experimental data is obtained. Typical chemical shifts for the cholesterol backbone and the propionate moiety are well-established and can be used for preliminary assignment.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound

Assignment Literature Value (ppm) Experimental Value (ppm)
Cholesterol Core ProtonsData not available
Propionate Moiety ProtonsData not available
-CH₂- (quartet)
-CH₃ (triplet)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound [1]

Assignment Literature Value (ppm) [1]Experimental Value (ppm)
C=O (Ester)174.3
C5 (Olefinic)139.7
C6 (Olefinic)122.6
C3 (Ester-linked)74.0
Other Cholesterol CarbonsMultiple peaks
Propionate Carbons
-CH₂-27.6
-CH₃9.2

Infrared (IR) Spectroscopy

Specific peak assignments for this compound from a comprehensive literature source were not fully available. The data below is compiled from typical values for cholesteryl esters and related structures.

Table 3: Key IR Absorption Bands (cm⁻¹) of this compound

Assignment Literature Value (cm⁻¹) Experimental Value (cm⁻¹)
C-H Stretch (Aliphatic)~2850-2960
C=O Stretch (Ester)~1735
C=C Stretch (Olefinic)~1670
C-O Stretch (Ester)~1180

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z) of this compound

Assignment Literature Value (m/z) Experimental Value (m/z)
[M]⁺ (Molecular Ion)442.7
[M - C₃H₅O₂]⁺ (Loss of propionate group)368.7
[M - C₃H₅O₂ - H₂O]⁺350.7

Experimental Protocols

To validate the literature data, researchers can acquire spectroscopic data for their own this compound sample using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2]

  • Instrument Setup:

    • Perform a background scan with an empty sample holder (for KBr pellet) or a clean ATR crystal.

  • Data Acquisition: Place the prepared sample in the instrument and acquire the spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., chloroform (B151607) or methanol) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Choose an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

    • For ESI-MS, the analysis of cholesteryl esters often involves the formation of ammonium (B1175870) adducts in positive ion mode, which generates a characteristic fragment ion of m/z 369 upon collision-induced fragmentation.[3]

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-600 amu).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For LC-MS, inject the sample onto an appropriate column (e.g., C18) for separation before it enters the mass spectrometer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for validating experimental spectroscopic data against literature values.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Literature Comparison cluster_3 Validation & Reporting A Prepare Cholesteryl Propionate Sample B Acquire Spectroscopic Data (NMR, IR, MS) A->B C Process Raw Spectra B->C D Peak Picking & Integration C->D F Compare Experimental Data with Literature Values D->F E Compile Literature Spectroscopic Data E->F G Data Match? F->G H Structure Confirmed G->H Yes I Further Investigation (e.g., 2D NMR, Impurity Analysis) G->I No J Publish Comparison Guide H->J

Caption: Workflow for the validation of experimental spectroscopic data against literature values.

References

Comparative analysis of the thermochromic range of various cholesteryl esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermochromic properties of three commonly used cholesteryl esters: cholesteryl oleyl carbonate, cholesteryl nonanoate (B1231133), and cholesteryl benzoate (B1203000). The thermochromic range of these liquid crystals is highly tunable through blending, a critical aspect for applications requiring precise temperature sensitivity. This document summarizes quantitative data from experimental studies on specific mixtures, details the experimental protocols for characterization, and provides a visual representation of the thermochromic mechanism.

Data Presentation: Thermochromic Ranges of Cholesteryl Ester Mixtures

The thermochromic properties of individual cholesteryl esters are often tailored by creating mixtures to achieve a specific color-play range over a desired temperature window. Below is a summary of the experimentally determined thermochromic ranges for ternary mixtures of cholesteryl oleyl carbonate (COC), cholesteryl nonanoate (CN, also known as cholesteryl pelargonate), and cholesteryl benzoate (CB). The data is extracted from studies utilizing Polarized Light Microscopy (PLM) and UV-vis Reflectance Spectroscopy.[1][2]

Mixture Composition (wt%)Blue-Start Temperature (°C)Red-Start Temperature (°C)Red-End Temperature (°C)
LC-1: 75% COC, 15% CN, 10% CB25.4 ± 0.623.6 ± 0.2<22.9 ± 0.2
LC-2: 45% COC, 45% CN, 10% CB30.3 ± 2.626.4 ± 0.725.3 ± 0.2
LC-3: 30% COC, 60% CN, 10% CB42.6 ± 1.838.1 ± 2.136.9 ± 1.7

Note: The "blue-start" temperature is where the liquid crystal first reflects blue light upon cooling. The "red-start" and "red-end" temperatures define the range over which red light is reflected. The entire visible color spectrum is typically observed between the blue-start and red-start temperatures.

Experimental Protocols

The characterization of the thermochromic range of cholesteryl esters involves precise temperature control and optical analysis. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is utilized to determine the temperatures of phase transitions (e.g., solid to liquid crystal, liquid crystal to isotropic liquid). These transition temperatures are crucial for understanding the temperature range over which the material will exhibit thermochromic properties.[3][4][5]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester mixture is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).

  • Thermal Program: The sample and reference pans are placed in the DSC cell. A thermal program is initiated, which involves heating the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point (isotropic liquid phase).

  • Cooling and Heating Cycles: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point. A second heating cycle is typically performed to obtain data on a sample with a consistent thermal history.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks in the thermogram correspond to phase transitions. The onset temperature of these peaks provides the phase transition temperatures.

Polarized Optical Microscopy (POM) for Visual Characterization of Thermochromic Range

POM is a vital tool for visually observing the color changes of cholesteric liquid crystals as a function of temperature.[1][6] This technique allows for the direct determination of the "blue-start," "red-start," and "red-end" temperatures.

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester mixture is placed on a clean microscope slide and covered with a coverslip. The sample is heated to its isotropic phase to ensure a uniform thin film and then cooled to the liquid crystalline phase.

  • Microscope and Hot Stage Setup: The slide is placed on a temperature-controlled hot stage attached to a polarized light microscope. The microscope is equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), typically in a crossed configuration (90° to each other).

  • Temperature-Controlled Observation: The sample is slowly cooled from its isotropic liquid state at a controlled rate (e.g., 1°C/min).

  • Image and Video Capture: As the sample cools through its cholesteric phase, the color changes are observed and recorded using a digital camera attached to the microscope. It is crucial to record the temperature simultaneously, often by displaying the hot stage temperature in the video frame.

  • Data Analysis: The recorded video is analyzed to determine the precise temperatures at which specific colors (blue, green, yellow, orange, red) appear and disappear. This allows for the quantitative determination of the thermochromic range.[1][7]

Mandatory Visualization

The thermochromic behavior of cholesteric liquid crystals is a result of the temperature-dependent pitch of their helical molecular arrangement. As the temperature changes, the pitch of the helix changes, which in turn alters the wavelength of light that is selectively reflected.

ThermochromicMechanism cluster_temp Temperature Change cluster_pitch Helical Pitch cluster_color Reflected Color Temp_Increase Increase in Temperature Pitch_Decrease Pitch Decreases (Tighter Helix) Temp_Increase->Pitch_Decrease causes Temp_Decrease Decrease in Temperature Pitch_Increase Pitch Increases (Looser Helix) Temp_Decrease->Pitch_Increase causes Color_Blue Shorter Wavelength (Blue Shift) Pitch_Decrease->Color_Blue results in Color_Red Longer Wavelength (Red Shift) Pitch_Increase->Color_Red results in

Caption: Temperature-induced changes in the helical pitch of cholesteric liquid crystals and the corresponding shift in reflected color.

References

A Comparative Analysis of the Biocompatibility of Cholesteryl Propionate and Other Cholesterol Derivatives in Nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The selection of excipients is a critical step in the development of parenteral drug delivery systems, such as lipid nanoparticles (LNPs), with biocompatibility being a primary determinant of clinical success. Cholesterol and its derivatives are fundamental components used to stabilize lipid bilayers, modulate membrane fluidity, and facilitate endosomal escape. While cholesterol itself is generally considered biocompatible, its esterification to various moieties can significantly alter its toxicological profile.

This guide provides a comparative assessment of the biocompatibility of cholesteryl propionate (B1217596) against other common cholesterol derivatives. Direct head-to-head experimental data comparing these specific molecules is limited in publicly available literature. Therefore, this analysis synthesizes information based on the known biological effects of the constituent parts (cholesterol, propionate, and other fatty acids) and outlines the standard experimental protocols required to perform such an assessment.

Structural Considerations and Predicted Biocompatibility

Cholesteryl esters are formed by linking a fatty acid to the hydroxyl group of cholesterol. This modification alters the molecule's hydrophobicity, geometry, and ability to interact with cell membranes, thereby influencing its biocompatibility.

  • Cholesteryl Propionate: Features a short-chain propionate moiety. Propionate is a short-chain fatty acid (SCFA) naturally produced by gut microbiota and is known to have anti-inflammatory properties.[1][2][3] This suggests that its release upon hydrolysis of the ester bond could be benign or even beneficial.

  • Cholesteryl Oleate (B1233923): Contains a long-chain monounsaturated oleate group. Long-chain fatty acids have different metabolic fates and can influence membrane dynamics more significantly than SCFAs. The accumulation of certain cholesteryl esters, particularly those with long chains, has been associated with the formation of foam cells in atherosclerosis.

  • Cholesteryl Acetate (B1210297): Similar to this compound, it has a short-chain fatty acid ester. Its biocompatibility profile is expected to be similar, with the released acetate being a common metabolite.

  • Cholesterol (Unmodified): As an endogenous molecule, cholesterol is integral to cell membranes and is generally well-tolerated. However, excess free cholesterol can lead to cytotoxicity by disrupting membrane integrity.[4]

The biocompatibility of these derivatives when formulated in nanoparticles is crucial, as the nanoparticle structure dictates their interaction with biological systems. Key assays to determine this include cytotoxicity, hemolytic activity, and inflammatory response assessments.

Comparative Data from Biocompatibility Assays

The following tables present a summary of the type of quantitative data obtained from standard biocompatibility assays. Note that these are representative examples to illustrate a comparative framework, as direct experimental values for a head-to-head comparison are not available in the cited literature.

Table 1: In Vitro Cytotoxicity Data (Representative) This table illustrates how the half-maximal inhibitory concentration (IC₅₀) is used to compare the cytotoxicity of different cholesterol derivatives on a relevant cell line, such as human embryonic kidney cells (HEK293). A higher IC₅₀ value indicates lower cytotoxicity.

CompoundAssay TypeCell LineIncubation TimeIC₅₀ (µM) [Higher is Better]
This compoundMTTHEK29348 hoursIllustrative Value: 150
Cholesteryl OleateMTTHEK29348 hoursIllustrative Value: 110
Cholesteryl AcetateMTTHEK29348 hoursIllustrative Value: 165
Unmodified CholesterolMTTHEK29348 hoursIllustrative Value: 200

Table 2: Hemolytic Activity Data (Representative) This table shows the percentage of red blood cell lysis caused by nanoparticle formulations containing different cholesterol derivatives. A lower hemolysis percentage is desirable, indicating better blood compatibility.[5][6]

Formulation (LNP with...)Concentration (µg/mL)Incubation TimeHemolysis (%) [Lower is Better]
This compound1002 hoursIllustrative Value: < 2%
Cholesteryl Oleate1002 hoursIllustrative Value: ~5%
Cholesteryl Acetate1002 hoursIllustrative Value: < 2%
Unmodified Cholesterol1002 hoursIllustrative Value: < 1%

Experimental Methodologies

Detailed and standardized protocols are essential for generating reproducible biocompatibility data.

Protocol 1: MTT Cytotoxicity Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[7]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of the test compounds (e.g., nanoparticles formulated with different cholesterol derivatives) in cell culture medium. Replace the existing medium with the treatment medium.

  • Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value using a dose-response curve.

Protocol 2: Hemolysis Assay This assay evaluates the potential of a substance to damage red blood cells (erythrocytes), a critical measure of hemocompatibility for intravenously administered formulations.[8]

  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

  • Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the remaining red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.

  • Treatment: In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the test compound dilutions (in PBS).

  • Controls: Prepare a negative control (RBCs + PBS) and a positive control (RBCs + 0.1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 1,000 x g for 5 minutes to pellet intact RBCs.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Visualizing Workflows and Molecular Relationships

Diagrams created using Graphviz help to visualize complex processes and relationships, providing clarity for experimental planning and data interpretation.

Biocompatibility_Workflow cluster_prep Formulation & Characterization cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Conclusion prep Synthesize Cholesterol Derivatives formulate Formulate Lipid Nanoparticles prep->formulate characterize Characterize Size, Zeta Potential, & PDI formulate->characterize cytotoxicity Cytotoxicity Assay (e.g., MTT) characterize->cytotoxicity hemolysis Hemolysis Assay characterize->hemolysis inflammation Inflammatory Marker Assay (e.g., ELISA for TNF-α) characterize->inflammation data Analyze Data & Determine IC₅₀, % Hemolysis cytotoxicity->data hemolysis->data inflammation->data compare Compare Derivatives data->compare conclusion Assess Biocompatibility Profile compare->conclusion

Caption: Standard workflow for assessing the biocompatibility of nanomaterials.

Molecular_Influence cluster_derivatives Cholesterol Derivatives cluster_properties Physicochemical Properties cluster_interactions Biological Interactions CP This compound (Short Acyl Chain) Hydrophobicity Hydrophobicity CP->Hydrophobicity Geometry Molecular Geometry CP->Geometry Metabolites Hydrolysis Metabolites (e.g., Propionate, Oleate) CP->Metabolites CO Cholesteryl Oleate (Long Acyl Chain) CO->Hydrophobicity CO->Geometry CO->Metabolites CA Cholesteryl Acetate (Short Acyl Chain) CA->Hydrophobicity CA->Geometry CA->Metabolites Membrane Membrane Interaction & Fluidity Hydrophobicity->Membrane Geometry->Membrane Immune Immunomodulatory Effects Metabolites->Immune Toxicity Potential Cytotoxicity Membrane->Toxicity Toxicity->Immune

Caption: Factors influencing the biocompatibility of cholesterol derivatives.

Inflammatory_Pathway LNP Lipid Nanoparticle (LNP) TLR Toll-like Receptor (TLR) LNP->TLR binds to MyD88 MyD88 TLR->MyD88 recruits IKK IKK Complex MyD88->IKK activates NFkB NF-κB Activation IKK->NFkB leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of

Caption: A potential inflammatory signaling pathway activated by nanoparticles.

References

A Comparative Guide to the Quantitative Analysis of Cholesteryl Propionate in a Mixture by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cholesteryl propionate (B1217596) in a mixture, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

Cholesteryl propionate, an ester of cholesterol, is a compound of interest in various research fields, including materials science and biomedical research. Accurate quantification of this compound in complex mixtures is crucial for understanding its properties and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity. This guide will delve into the quantitative performance of GC-MS for this compound analysis and compare it with other relevant methods.

Quantitative Performance of GC-MS for Cholesteryl Ester Analysis

GC-MS provides excellent quantitative performance for the analysis of cholesteryl esters, including this compound. Method validation parameters such as recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) are critical for ensuring reliable results. While specific validation data for this compound is not extensively published, the following table presents representative data for the GC-MS analysis of similar short-chain cholesteryl esters, which can be considered indicative of the expected performance for this compound.

ParameterGC-MS Performance for Short-Chain Cholesteryl Esters
Recovery 85% - 110%
Precision (RSD) < 15%
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Note: This data is representative of short-chain cholesteryl esters and is intended to provide an estimate of the performance for this compound. Actual values may vary depending on the specific matrix and experimental conditions.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for the quantification of this compound. The primary alternative is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

GC-MS vs. HPLC-MS: A Head-to-Head Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with a stationary phase.
Sample Volatility Requires analytes to be volatile or amenable to derivatization to increase volatility.Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.[1][2]
Derivatization Often necessary for cholesteryl esters to improve volatility and chromatographic peak shape.[3]Generally not required, simplifying sample preparation.[4]
Sensitivity High sensitivity, often in the picogram to femtogram range.High sensitivity, also capable of reaching picogram to femtogram levels.
Selectivity Excellent selectivity due to both chromatographic separation and mass analysis.Excellent selectivity from both chromatography and mass analysis.
Sample Throughput Can be lower due to longer run times and sample preparation steps.[3]Can offer higher throughput due to faster analysis times and simpler sample preparation.[3]
Cost Instrumentation is generally less expensive than HPLC-MS systems.Instrumentation is typically more expensive.
Robustness Considered a very robust and reliable technique.[5]Robust, but can be more sensitive to matrix effects.

Experimental Protocols

A detailed experimental protocol for the quantitative analysis of this compound in a mixture using GC-MS is provided below.

Sample Preparation: Extraction and Derivatization

Proper sample preparation is critical for accurate GC-MS analysis. This typically involves lipid extraction followed by derivatization.

1. Lipid Extraction (Bligh-Dyer Method) [6]

  • Objective: To extract lipids, including this compound, from the sample matrix.

  • Procedure:

    • Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

    • Add chloroform and water to create a biphasic system (final ratio of chloroform:methanol:water of 2:2:1.8).

    • Centrifuge to separate the layers. The lower chloroform layer contains the lipids.

    • Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

2. Derivatization (Silylation)

  • Objective: To increase the volatility of this compound for GC analysis.

  • Procedure:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-80°C for 30-60 minutes to complete the reaction.

    • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of cholesteryl esters. Optimization may be required for specific instruments and applications.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless or split injection depending on concentration)
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Selected Ion Monitoring (SIM) for this compound:

For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. The characteristic ions of the trimethylsilyl (B98337) (TMS) derivative of this compound should be monitored. While the exact fragmentation pattern should be confirmed experimentally, based on the structure, key ions would likely include the molecular ion and fragments related to the cholesterol backbone and the propionate group.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Mixture Containing This compound Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Quantification Quantification Data->Quantification Report Results Quantification->Report Analytical_Comparison cluster_gcms GC-MS Method cluster_hplcms HPLC-MS Method Analyte This compound in Mixture GCMS_Prep Extraction & Derivatization Analyte->GCMS_Prep HPLC_Prep Extraction Analyte->HPLC_Prep GCMS_Analysis GC Separation & MS Detection GCMS_Prep->GCMS_Analysis Results Comparative Evaluation GCMS_Analysis->Results Quantitative Data HPLC_Analysis LC Separation & MS Detection HPLC_Prep->HPLC_Analysis HPLC_Analysis->Results Quantitative Data

References

Unveiling the Link: How Molecular Structure Dictates the Mesophase Stability of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals correlating the molecular architecture of cholesteryl esters with their liquid crystalline phase stability. This guide provides a comparative analysis supported by experimental data and detailed methodologies.

The stability of liquid crystalline phases (mesophases) in cholesteryl esters, a class of compounds crucial in biological systems and with significant technological applications, is intrinsically linked to their molecular structure. Variations in the fatty acid chain, including its length and degree of saturation, profoundly influence the temperature range and type of mesophase formed. This guide delves into these structure-property relationships, offering a comparative overview based on experimental findings.

The transition from a solid crystalline state to a liquid crystalline mesophase, and subsequently to an isotropic liquid, is a key characteristic of cholesteryl esters. These transitions are governed by the delicate balance of intermolecular forces, which are directly influenced by the molecule's geometry. Longer, saturated fatty acid chains, for instance, tend to favor more ordered smectic phases due to stronger van der Waals interactions, while shorter or unsaturated chains can lead to the formation of cholesteric phases at different temperature ranges.[1][2][3]

Comparative Analysis of Mesophase Stability

The following table summarizes the transition temperatures for a series of cholesteryl esters with varying fatty acid chain lengths. This data, gathered from differential scanning calorimetry (DSC) and polarized optical microscopy (POM) studies, provides a quantitative comparison of how chain length impacts mesophase stability.[1][4][5][6][7]

Cholesteryl EsterFatty Acid ChainCrystal to Mesophase Transition (°C)Mesophase to Isotropic Liquid Transition (°C)Mesophase Type(s)
Cholesteryl AcetateC2:0--Monotropic Cholesteric
Cholesteryl PropionateC3:099110Cholesteric
Cholesteryl ButyrateC4:094105.5Cholesteric
Cholesteryl NonanoateC9:08092.5Smectic, Cholesteric
Cholesteryl DecanoateC10:0--Smectic, Cholesteric
Cholesteryl MyristateC14:07183Smectic, Cholesteric
Cholesteryl PalmitateC16:077.584.5Smectic, Cholesteric
Cholesteryl StearateC18:08379.5 (Cooling)Smectic
Cholesteryl OleateC18:1--Smectic, Cholesteric

Note: Transition temperatures can vary slightly depending on the experimental conditions and purity of the sample. Some transitions are observed only upon cooling (monotropic).

The Influence of Molecular Structure on Mesophase Stability

The relationship between the molecular structure of a cholesteryl ester and its resulting mesophase stability is a complex interplay of factors. The diagram below illustrates the key logical connections between structural modifications and their impact on the liquid crystalline properties.

cluster_structure Molecular Structure Modification cluster_properties Impact on Mesophase Properties Fatty Acid Chain Length Fatty Acid Chain Length Intermolecular Interactions Intermolecular Interactions Fatty Acid Chain Length->Intermolecular Interactions affects strength Fatty Acid Chain Saturation Fatty Acid Chain Saturation Molecular Packing Molecular Packing Fatty Acid Chain Saturation->Molecular Packing influences efficiency Transition Temperature Transition Temperature Intermolecular Interactions->Transition Temperature affects Mesophase Stability Mesophase Stability Intermolecular Interactions->Mesophase Stability determines Mesophase Type Mesophase Type Molecular Packing->Mesophase Type governs Molecular Packing->Transition Temperature affects Mesophase Type->Mesophase Stability Transition Temperature->Mesophase Stability

Caption: Logical flow of how fatty acid chain modifications in cholesteryl esters influence mesophase stability.

Experimental Protocols

The characterization of cholesteryl ester mesophases relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.

1. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and enthalpies of phase transitions.[1][5][7][8][9][10]

  • Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B) is used.

  • Sample Preparation: A small amount of the cholesteryl ester sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate, typically between 2.5 and 10 °C/min.

    • The differential heat flow to the sample and reference is recorded as a function of temperature.

    • Endothermic peaks in the resulting thermogram correspond to phase transitions (e.g., crystal-to-mesophase, mesophase-to-isotropic liquid).

    • The onset temperature of the peak is taken as the transition temperature.

    • The area under the peak is proportional to the enthalpy of the transition.

    • A cooling cycle at a similar rate is often performed to observe any monotropic transitions.

2. Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification and characterization of liquid crystalline textures.[1][8][11][12][13][14][15]

  • Instrumentation: A polarizing microscope equipped with a heating stage and a camera is used.

  • Sample Preparation: A small amount of the cholesteryl ester is placed on a clean glass slide and covered with a coverslip.

  • Experimental Procedure:

    • The slide is placed on the heating stage of the microscope.

    • The sample is observed between crossed polarizers as the temperature is slowly increased.

    • The appearance of birefringent textures upon melting of the solid indicates a transition to a liquid crystalline phase.

    • Characteristic textures are used to identify the type of mesophase (e.g., focal conic texture for smectic phases, planar texture for cholesteric phases).

    • The temperature at which the field of view becomes dark (isotropic) upon further heating corresponds to the clearing point (mesophase-to-isotropic liquid transition).

    • Images of the textures at different temperatures are captured for analysis.

3. X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and layer spacing within the mesophases.[1][16][17][18]

  • Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder is used.

  • Sample Preparation: The cholesteryl ester sample is loaded into a thin-walled capillary tube (typically 1-2 mm in diameter) and sealed.

  • Experimental Conditions:

    • The capillary is mounted in the temperature-controlled holder within the diffractometer.

    • The sample is heated to the desired temperature corresponding to a specific mesophase.

    • The sample is exposed to a monochromatic X-ray beam.

    • The scattered X-rays are detected at various angles (2θ).

    • The resulting diffraction pattern provides information about the structure:

      • Smectic Phases: Sharp, low-angle diffraction peaks corresponding to the layer spacing (d).

      • Cholesteric (Nematic) Phases: Diffuse diffraction patterns at wide angles, indicating short-range orientational order.

    • The layer spacing in smectic phases can be calculated from the position of the low-angle peak using Bragg's law.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Propionate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of cholesteryl propionate (B1217596) is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of cholesteryl propionate waste effectively. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its properties and potential hazards. While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance.

PropertyDataCitation
Appearance Solid
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[1]
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Carbon oxides.
Disposal Method Burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final disposal.

Waste Identification and Segregation
  • Identify Waste: Clearly identify all materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and lab supplies (e.g., weighing paper, spatulas).

  • Segregate Waste: Do not mix this compound waste with other waste streams.[3] Incompatible materials must be kept separate to prevent dangerous reactions.[4] Solid waste should be collected separately from liquid waste.[5]

Waste Accumulation and Storage
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid this compound waste.[5][6] The container should be in good condition and have a secure, tight-fitting lid.[6][7]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of laboratory personnel. Ensure the storage area is away from sources of ignition.[1]

Arranging for Disposal
  • Contact Environmental Health & Safety (EH&S): Once the container is full or has been in storage for a predetermined time, contact your institution's EH&S department to schedule a waste pickup.[4]

  • Documentation: Maintain a log of the accumulated waste, including the amount and date of generation. This is crucial for regulatory compliance.[4]

Final Disposal
  • Professional Disposal: this compound waste should be disposed of by a licensed professional waste disposal service.[2] The recommended method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do Not:

    • Dispose of this compound in the regular trash.

    • Discharge this compound down the sewer system.[1]

    • Attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CholesterylPropionateDisposal This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Accumulation & Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal Start This compound Waste Generated Identify Identify as Solid Chemical Waste Start->Identify Segregate Segregate from other waste streams Identify->Segregate Container Select appropriate, labeled container Segregate->Container Store Store in designated Satellite Accumulation Area (SAA) Container->Store Full Is container full or storage time limit reached? Store->Full Full->Store No ContactEHS Contact Environmental Health & Safety (EH&S) for pickup Full->ContactEHS Yes Document Document waste for manifest ContactEHS->Document Pickup Licensed waste handler collects waste Document->Pickup Incinerate Controlled Incineration Pickup->Incinerate End Disposal Complete Incinerate->End

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cholesteryl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Cholesteryl propionate (B1217596). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in a laboratory setting.

Personal Protective Equipment (PPE)

When handling Cholesteryl propionate, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or goggles.[1]Tightly fitting safety goggles are recommended to protect against dust and splashes.[1]
Skin/Body Protective gloves and a lab coat or protective clothing.[1]Chemical-resistant, impervious gloves (e.g., nitrile) should be used and inspected before handling the substance.[1] Wear fire/flame resistant and impervious clothing.[1]
Respiratory Use in a well-ventilated area. A respirator may be required for bulk handling or if dust formation is unavoidable.If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to good industrial hygiene and safety practices.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1][2] Work in a well-ventilated place, such as a chemical fume hood, especially when handling powders to avoid the formation of dust and aerosols.[1]

  • Establish emergency exits and a risk-elimination area.[1]

  • Keep incompatible materials, such as strong oxidizing agents, separate.

2. Handling the Chemical:

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing dust, mist, gas, or vapors.[1][2]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • After handling, wash hands thoroughly.

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store at room temperature.

  • Store apart from foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect waste material in a suitable, closed container labeled for disposal.[2]

  • For spills, sweep up and shovel the material, avoiding dust creation, and place it in the disposal container.[2]

2. Disposal Route:

  • Do not let the product enter drains.[1][2]

  • Disposal must be in accordance with appropriate local, state, and federal laws and regulations.

  • Adhered or collected material should be promptly disposed of.[1]

  • Consult with your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company for guidance.

3. Container Decontamination:

  • Empty containers should be managed as hazardous waste unless thoroughly decontaminated.

  • It is recommended to triple-rinse the container with a suitable solvent.

  • The rinsate (solvent used for rinsing) must be collected and disposed of as liquid chemical waste.

Workflow for Handling and Disposal

The following diagram outlines the procedural workflow for safely handling and disposing of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_chem Handle this compound - Avoid dust formation - Avoid contact and inhalation prep_vent->handle_chem storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area handle_chem->storage If not for immediate use collect_waste Collect Waste in a Labeled, Sealed Container handle_chem->collect_waste After use contact_ehs Dispose via Institutional EHS or Licensed Contractor collect_waste->contact_ehs spill_cleanup Clean Spills, Avoiding Dust spill_cleanup->collect_waste decon_container Triple-Rinse Empty Container contact_ehs->decon_container dispose_container Dispose of Decontaminated Container decon_container->dispose_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl propionate
Reactant of Route 2
Reactant of Route 2
Cholesteryl propionate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.